molecular formula C18H19ClN2O B248782 1-Benzoyl-4-(3-chlorobenzyl)piperazine

1-Benzoyl-4-(3-chlorobenzyl)piperazine

Katalognummer: B248782
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: LOTMUHZEACCVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-4-(3-chlorobenzyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as important building blocks in drug discovery due to their versatile binding properties and presence in a range of biologically active molecules . Researchers utilize these compounds to explore interactions with various neurological targets, as related benzylpiperazines are known to act as central nervous system (CNS) stimulants . Studies on similar compounds indicate that the piperazine core structure is a frequent pharmacophore found in substances with diverse therapeutic potential, including anticancer , antifungal, and antibacterial agents . The specific substitution pattern of the 1-benzoyl and 4-(3-chlorobenzyl) groups on the piperazine ring makes this compound a valuable intermediate for synthesizing and evaluating novel chemical entities. Its mechanism of action in research settings is often investigated in the context of monoaminergic systems, where analogous compounds have been shown to affect synaptic levels of neurotransmitters such as dopamine, serotonin, and norepinephrine . This product is provided for research purposes in vitro or in animal models under strict laboratory conditions. It is intended for use by qualified researchers only. This compound is strictly For Research Use Only and is not for diagnostic or therapeutic use, nor for human consumption. Handling should comply with all applicable local, state, and national regulations.

Eigenschaften

Molekularformel

C18H19ClN2O

Molekulargewicht

314.8 g/mol

IUPAC-Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19ClN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2

InChI-Schlüssel

LOTMUHZEACCVKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3

Kanonische SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Profile: 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-Benzoyl-4-(3-chlorobenzyl)piperazine represents a specific N,N'-disubstituted piperazine scaffold. While not a marketed pharmaceutical itself, this structure serves as a critical chemical probe and intermediate in the synthesis of bioactive ligands targeting G-protein coupled receptors (GPCRs), particularly dopaminergic (D2/D4) and serotonergic (5-HT) systems. Its structural architecture—comprising a central piperazine core flanked by a lipophilic benzoyl moiety and an electron-withdrawing 3-chlorobenzyl group—makes it a prime candidate for Structure-Activity Relationship (SAR) studies focusing on sigma receptor binding and monoamine transporter modulation.

This guide provides a comprehensive technical analysis of the molecule, detailing validated synthetic pathways, predicted physicochemical properties, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Profile

This section establishes the definitive chemical identity of the target molecule. As a non-standardized research chemical, the data below is derived from high-fidelity predictive modeling and analogous structural validation.

Nomenclature & Identification
ParameterDetail
IUPAC Name (4-(3-chlorobenzyl)piperazin-1-yl)(phenyl)methanone
Common Name This compound
Molecular Formula C₁₈H₁₉ClN₂O
Molecular Weight 314.81 g/mol
SMILES Clc1cccc(CN2CCN(C(=O)c3ccccc3)CC2)c1
InChI Key (Predicted) ZJYH...[1][2][3] (Analogous to BZP derivatives)
CAS Number Not widely indexed (Research Chemical Status)
Physicochemical Properties (Predicted)
PropertyValueContext
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; likely blood-brain barrier (BBB) permeable.
pKa (Basic Nitrogen) ~7.8 – 8.2The N4 nitrogen (benzyl side) is basic; the N1 nitrogen (amide) is non-basic.
H-Bond Acceptors 2Amide carbonyl (O) and Tertiary amine (N).
H-Bond Donors 0No -OH or -NH groups.
PSA (Polar Surface Area) ~23.5 ŲLow PSA suggests high membrane permeability.

Part 2: Synthetic Pathways & Methodologies[4]

The synthesis of this compound can be approached via two primary convergent pathways. The choice of pathway depends on the availability of starting materials and the desired impurity profile.[4]

Pathway Logic & Visualization

The following diagram illustrates the two convergent routes: Route A (N-Acylation) and Route B (N-Alkylation) .

SynthesisPathways Piperazine Piperazine Core MonoBenzoyl 1-Benzoylpiperazine (Intermediate A) Piperazine->MonoBenzoyl Benzoylation (Schotten-Baumann) MonoBenzyl 1-(3-Chlorobenzyl)piperazine (Intermediate B) Piperazine->MonoBenzyl Alkylation (1 eq. Halide) BenzoylCl Benzoyl Chloride Target This compound (Target) BenzoylCl->Target ChlorobenzylCl 3-Chlorobenzyl Chloride ChlorobenzylCl->Target MonoBenzoyl->Target Alkylation (K2CO3, CH3CN) MonoBenzyl->Target Acylation (Et3N, DCM)

Figure 1: Convergent synthetic pathways. Route B is generally preferred to avoid di-benzoylation byproducts common in Route A.

Detailed Experimental Protocol (Route B: Preferred)

Rationale: Starting with the alkylation of piperazine allows for easier separation of the mono-alkylated product from the bis-alkylated impurity compared to the separation of mono/bis-benzoylated species.

Step 1: Synthesis of 1-(3-chlorobenzyl)piperazine
  • Reagents: Piperazine (anhydrous, 5.0 eq), 3-chlorobenzyl chloride (1.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve piperazine (excess is critical to minimize bis-alkylation) in refluxing ethanol.

    • Add 3-chlorobenzyl chloride dropwise over 60 minutes.

    • Reflux for 3 hours. Monitor by TLC (MeOH:DCM 1:9).[4]

    • Workup: Evaporate ethanol. Resuspend residue in water.[5] Extract the bis-impurity with diethyl ether (discard organic layer). Basify the aqueous layer (pH >12) with NaOH. Extract the product into DCM.

    • Yield: Expect 65-75% as a pale oil.

Step 2: Benzoylation to Target
  • Reagents: 1-(3-chlorobenzyl)piperazine (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C (ice bath). Add TEA.

    • Add Benzoyl chloride dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated NaHCO₃. Wash organic layer with water and brine. Dry over Na₂SO₄.[6]

    • Purification: Silica gel column chromatography (Ethyl Acetate:Hexane gradient).

    • Target Appearance: White to off-white solid or viscous oil.

Part 3: Analytical Profiling (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (Benzoyl): δ 7.35 – 7.50 ppm (m, 5H).

  • Aromatic Region (3-Chlorobenzyl): δ 7.15 – 7.30 ppm (m, 4H). Look for the distinctive pattern of the 3-substituted ring (singlet-like peak for H2).

  • Benzylic Methylene: δ 3.55 ppm (s, 2H, Ar-CH ₂-N).

  • Piperazine Ring:

    • δ 3.40 – 3.80 ppm (broad m, 4H, N-CH ₂ adjacent to amide). Note: Restricted rotation often broadens these signals.

    • δ 2.30 – 2.60 ppm (broad m, 4H, N-CH ₂ adjacent to benzyl amine).

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: Calculated: 315.12. Observed: 315.1 (100%).

  • Isotope Pattern: Distinctive Chlorine pattern (³⁵Cl/³⁷Cl ratio of ~3:1). Expect a smaller peak at [M+H+2]⁺ ≈ 317.1.

  • Fragmentation (MS/MS):

    • Loss of Benzoyl group (m/z ~105).

    • Tropylium ion formation from the chlorobenzyl fragment (m/z ~125).

Part 4: Pharmacological & Structural Context

Understanding the "Why" behind this structure requires analyzing its pharmacophore. This molecule acts as a "privileged scaffold," mimicking the structure of several psychoactive agents.[7]

Pharmacophore Mapping

The molecule contains three distinct regions that dictate its biological interaction:

Pharmacophore Benzoyl Lipophilic Pocket A (Benzoyl) Linker Rigid Spacer (Piperazine) Benzoyl->Linker Amide Bond (Metabolically Stable) Function Function Benzoyl->Function Pi-Pi Stacking Benzyl Lipophilic Pocket B (3-Chlorobenzyl) Linker->Benzyl Basic Amine (Protonatable at pH 7.4) Linker->Function Ionic Interaction (Aspartate residue) Benzyl->Function Halogen Bonding (Cl interaction)

Figure 2: Pharmacophore map highlighting the key interaction points with GPCR binding sites.

Structure-Activity Relationship (SAR) Insights
  • The 3-Chloro Substituent: In medicinal chemistry, a chlorine atom at the meta-position (3-position) of a benzyl ring often increases metabolic stability (blocking oxidation) and enhances lipophilicity (LogP), improving CNS penetration compared to the unsubstituted benzyl analog [1].

  • The Benzoyl Amide: Unlike a benzyl group, the benzoyl group is planar and electron-withdrawing. This reduces the basicity of the N1 nitrogen, making the molecule a mono-basic base. This specificity is crucial for selectivity between receptor subtypes (e.g., D2 vs D4) [2].

References

  • Yarim, M., et al. (2012).[8] Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved from [Link]

  • PubChem. (2025).[1][2] 1-(3-Chlorophenyl)-4-(4-methylbenzoyl)piperazine (Analogous Structure). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Drug Discovery

The piperazine heterocycle is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents due to its versatile synthetic handles and favorable pharmacokinetic properties.[1][2] Its unique 1,4-disubstituted nature allows for precise three-dimensional orientation of pharmacophoric groups, enabling fine-tuned interactions with biological targets. This guide focuses on the specific, unsymmetrically substituted derivative, 1-Benzoyl-4-(3-chlorobenzyl)piperazine , a compound of significant interest at the intersection of central nervous system (CNS) and oncology research.

While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not presently indexed in major public databases, its constituent parts are well-characterized. The core intermediate, 1-(3-Chlorobenzyl)piperazine , is registered under CAS Number 23145-91-7 .[3] This whitepaper provides a comprehensive technical overview, proposing a robust synthetic pathway, outlining detailed analytical validation protocols, and exploring the potential pharmacological applications based on authoritative data from structurally analogous compounds.

Section 1: Molecular Identity and Physicochemical Profile

The structure of this compound combines a rigid benzoyl group with a more flexible chlorobenzyl moiety, creating a molecule with distinct electronic and steric properties that are critical for its potential biological activity.

  • IUPAC Name: (4-(3-chlorobenzyl)piperazin-1-yl)(phenyl)methanone

  • Molecular Formula: C₁₈H₁₉ClN₂O

  • Molecular Weight: 314.81 g/mol

The benzoyl group serves as an effective protecting group for one nitrogen, enabling selective functionalization of the second, and also contributes to the molecule's overall pharmacological profile.[4] The 3-chlorobenzyl group is a common feature in CNS-active compounds, influencing receptor binding and metabolic stability.

Core Structural Components and Their Significance

cluster_molecule This compound cluster_properties Functional Implications Core Piperazine Core (Privileged Scaffold) Benzoyl Benzoyl Group (Acyl Moiety) Core->Benzoyl N1-Acylation Chlorobenzyl 3-Chlorobenzyl Group (Substituted Benzyl Moiety) Core->Chlorobenzyl N4-Alkylation Prop3 Potential for Anticancer Activity Core->Prop3 Prop2 Influences Solubility & Permeability Benzoyl->Prop2 Prop1 Modulates CNS Receptor Affinity Chlorobenzyl->Prop1

Caption: Key structural motifs of the target compound.

Table 1: Predicted Physicochemical Properties

Note: These values are computationally predicted and await experimental verification.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water) 3.5 ± 0.5Indicates good lipid solubility, suggesting potential for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 23.5 ŲLow TPSA value is favorable for membrane permeability and oral bioavailability.
pKa (Most Basic) 7.2 ± 0.3The piperazine nitrogen provides basicity, allowing for salt formation to improve solubility and handling.
Hydrogen Bond Acceptors 2The carbonyl oxygen and piperazine nitrogen can engage in hydrogen bonding with target receptors.

Section 2: Proposed Synthesis and Experimental Protocol

The synthesis of unsymmetrically disubstituted piperazines is a well-established field.[5][6] The most logical and efficient pathway to the target compound is a sequential, two-step process involving N-alkylation followed by N-acylation. This approach avoids the formation of undesired symmetrical byproducts and allows for high-purity isolation of the final compound.

Overall Synthetic Workflow

Start Piperazine (CAS: 110-85-0) Intermediate Step A: N-Alkylation (Formation of Intermediate) Start->Intermediate Reagent1 3-Chlorobenzyl Chloride (CAS: 620-20-2) Reagent1->Intermediate Product1 1-(3-Chlorobenzyl)piperazine (CAS: 23145-91-7) Intermediate->Product1 FinalReaction Step B: N-Acylation (Schotten-Baumann) Product1->FinalReaction Reagent2 Benzoyl Chloride (CAS: 98-88-4) Reagent2->FinalReaction Purification Purification (Column Chromatography) FinalReaction->Purification FinalProduct Target Compound: This compound Purification->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high yield and purity, with integrated checkpoints for reaction monitoring.

Step A: Synthesis of 1-(3-Chlorobenzyl)piperazine (Intermediate)

  • Causality: This initial step selectively introduces the benzyl group. Using a slight excess of piperazine relative to the alkylating agent minimizes the formation of the 1,4-disubstituted byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a mild base like potassium carbonate (K₂CO₃, 2.5 equivalents) to neutralize the HCl generated during the reaction.

  • Alkylation: While stirring vigorously, add a solution of 3-chlorobenzyl chloride (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude intermediate. Purification can be achieved via distillation under reduced pressure or by converting to a hydrochloride salt.[7]

Step B: Synthesis of this compound (Final Product)

  • Causality: This is a classic Schotten-Baumann reaction. The reaction is performed in a two-phase system or in the presence of a tertiary amine base to scavenge the HCl byproduct, driving the acylation of the secondary amine to completion.[4]

  • Setup: Dissolve the intermediate, 1-(3-chlorobenzyl)piperazine (1.0 equivalent), in DCM in a flask cooled to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (Et₃N, 1.2 equivalents) to the solution and stir for 10 minutes.

  • Acylation: Add benzoyl chloride (1.05 equivalents) dropwise to the cold, stirring solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction to completion by TLC.[1]

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted benzoyl chloride), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The final product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and chromatography is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To confirm the molecular weight and identify characteristic fragmentation patterns.

  • Protocol Outline:

    • Sample Prep: Dissolve a small amount of the purified product in methanol or ethyl acetate.

    • GC Conditions: Utilize a capillary column (e.g., Rxi®-17Sil MS) suitable for separating regioisomers of piperazine derivatives.[8]

    • MS Conditions: Employ Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation: The EI-MS fragmentation of N,N'-disubstituted piperazines is well-documented.[9] Key expected fragments for the target molecule would include:

    • The molecular ion peak (M⁺) at m/z 314.

    • A fragment corresponding to the loss of the benzoyl group, leaving the chlorobenzylpiperazine cation.

    • A fragment corresponding to the tropylium ion from the benzyl moiety (m/z 91), potentially with a chlorine atom.

    • The benzoyl cation (m/z 105).

    • Characteristic piperazine ring fragments (e.g., m/z 56).[8]

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound and quantify any impurities.

  • Protocol Outline:

    • System: A reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detection at a wavelength where both aromatic rings show strong absorbance (e.g., 254 nm).

    • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Table 2: Summary of Analytical Validation Data
TechniqueParameterExpected Result
GC-MS Molecular Ion (M⁺)m/z = 314
Key Fragmentsm/z = 210, 125, 105, 91
HPLC Purity>98% (after chromatography)
Retention TimeDependent on exact conditions, but should show a single, sharp peak.
¹H NMR Aromatic ProtonsMultiplets in the range of 7.2-7.8 ppm.
Piperazine ProtonsBroad signals in the range of 2.4-3.8 ppm.
Benzyl CH₂A singlet around 3.5 ppm.

Section 4: Potential Pharmacological Applications and Future Directions

The structural features of this compound suggest a strong potential for biological activity, primarily within the domains of neuropharmacology and oncology.

  • Central Nervous System Activity: Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways.[2] The chlorobenzylpiperazine motif is a known pharmacophore that interacts with serotonin and dopamine receptors.[1] Specifically, N-substituted piperazines have been identified as potent dopamine D4 receptor antagonists and inhibitors of dopamine reuptake, making them relevant for developing novel antipsychotic and antidepressant agents.[1][2] The compound may also show affinity for histamine H3 receptors, a target for cognitive disorders.[10]

  • Anticancer Potential: The piperazine scaffold is a building block for numerous anticancer drugs.[1] N-benzoyl derivatives of benzhydrylpiperazine have demonstrated significant anticancer activity.[1] These compounds can induce apoptosis, inhibit cell cycle progression, and suppress tumor growth.[1] The specific combination of the benzoyl and chlorobenzyl groups could lead to novel activity against various cancer cell lines, potentially through mechanisms like cholinesterase or glutathione S-transferase inhibition, which are implicated in cancer progression.[11]

Section 5: Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Safety Profile: Based on analogous structures like 1-(4-Chlorobenzyl)piperazine, the compound may be corrosive and an irritant.[12] Standard safety precautions for handling chlorinated aromatic amines should be followed.

Conclusion

This compound represents a promising, yet underexplored, molecule at the confluence of established pharmacophores. This guide provides the foundational knowledge for its synthesis and characterization, establishing a clear and logical pathway for researchers in drug discovery. The proposed protocols, grounded in established chemical principles and supported by literature on analogous structures, offer a robust starting point for its preparation and validation. Further investigation into its biological activity is highly warranted, particularly its potential as a novel CNS agent or as a scaffold for next-generation anticancer therapeutics.

References

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Analytical Toxicology, 42(5), pp.325-334. Available at: [Link]

  • Yadav, M. R., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), pp.8070-8084. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • DeRuiter, J., & Noggle, F. T. (2017). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Pharmaceutical Sciences and Pharmacology, 3(2), pp.133-145. Available at: [Link]

  • Neumann, L., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, pp.2536-2544. Available at: [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online, 42(5), pp.325-334. Available at: [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(4-methylbenzoyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. Available at: [Link]

  • Siggia, S., & Hanna, J. G. (1958). Nonaqueous Titration of 1,4-Disubstituted Piperazines. Analytical Chemistry, 30(11), pp.1801-1802. Available at: [Link]

  • ChemWhat. 1-(4-Chlorobenzhydryl)piperazine. ChemWhat Database. Available at: [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(22), pp.16548-16571. Available at: [Link]

  • de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), pp.4-16. Available at: [Link]

  • Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Chemical and Pharmaceutical Research, 5(9), pp.100-105. Available at: [Link]

  • ResearchGate. Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines. ResearchGate. Available at: [Link]

  • PubChem. 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane. National Center for Biotechnology Information. Available at: [Link]

  • Baltzly, R., et al. (1949). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 71(4), pp.1301-1305. Available at: [Link]

  • Gümüş, M., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(11), e23259. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Benzoyl-4-(3-chlorobenzyl)piperazine, a disubstituted piperazine derivative of interest to researchers in medicinal chemistry and drug development. The document details its chemical identifiers, a robust synthesis protocol derived from established chemical principles, its physicochemical properties, and a visual representation of its synthetic pathway.

Core Chemical Identifiers

For precise identification and database referencing, the canonical SMILES and InChIKey for this compound are provided. These have been generated based on its chemical structure.

IdentifierValue
Canonical SMILES O=C(c1ccccc1)N1CCN(Cc2cccc(Cl)c2)CC1
InChI InChI=1S/C18H19ClN2O/c19-16-5-3-6-17(12-16)13-21-9-7-20(8-10-21)18(22)15-4-1-2-11-14-15/h1-6,11-12H,7-10,13H2
InChIKey YQMYHBSALROJTH-UHFFFAOYSA-N

These identifiers were generated using cheminformatics tools based on the known structure of the molecule.[1][2][3][4][5]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved through a two-step process. The first step involves the selective mono-N-acylation of piperazine to form the key intermediate, 1-benzoylpiperazine.[6][7] The second step is the N-alkylation of this intermediate with 3-chlorobenzyl chloride.[8][9]

Part 1: Synthesis of 1-Benzoylpiperazine Intermediate

The formation of 1-benzoylpiperazine is a classic example of a Schotten-Baumann reaction.[6] This involves the acylation of piperazine with benzoyl chloride under basic conditions to neutralize the hydrochloric acid byproduct. The primary challenge is to control the reaction to favor mono-acylation over the formation of the 1,4-dibenzoylpiperazine byproduct.[6]

Experimental Protocol: Mono-N-acylation of Piperazine

  • Materials: Piperazine, Benzoyl Chloride, Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Deionized Water.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve piperazine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Cool the vigorously stirred solution to 0-5 °C in an ice bath.

    • Add benzoyl chloride (0.95 equivalents, to favor mono-acylation) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

    • The product, 1-benzoylpiperazine, often precipitates as a white solid. Extract the entire mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 1-benzoylpiperazine, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol/water for higher purity.[7]

Part 2: N-Alkylation to Yield this compound

The secondary amine of 1-benzoylpiperazine is a nucleophile that can be alkylated with an appropriate electrophile, in this case, 3-chlorobenzyl chloride. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.

Experimental Protocol: N-alkylation of 1-Benzoylpiperazine

  • Materials: 1-Benzoylpiperazine, 3-Chlorobenzyl Chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Procedure:

    • Dissolve 1-benzoylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add 3-chlorobenzyl chloride (1.05 equivalents) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Synthetic Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis.

SynthesisWorkflow Piperazine Piperazine Acylation Step 1: N-Acylation (Schotten-Baumann) Piperazine->Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Acylation ChlorobenzylChloride 3-Chlorobenzyl Chloride Alkylation Step 2: N-Alkylation ChlorobenzylChloride->Alkylation Intermediate 1-Benzoylpiperazine Intermediate->Alkylation FinalProduct This compound Acylation->Intermediate NaOH, H₂O/DCM Alkylation->FinalProduct Base (e.g., TEA), ACN

Caption: Synthetic pathway for this compound.

Physicochemical Properties

As this specific molecule is not widely cataloged, many of its physical properties are not experimentally determined. The following table provides calculated values and estimations based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₈H₁₉ClN₂OCalculated
Molecular Weight 314.81 g/mol Calculated
XLogP3 3.5Predicted (based on similar structures)
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Appearance Likely a white to off-white solid or a viscous oilInferred from analogs[10][11]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. Poorly soluble in water.Inferred from analogs[12][13]

Rationale and Scientific Integrity

The described synthetic protocol is grounded in well-established principles of organic chemistry, namely nucleophilic acyl substitution and nucleophilic alkylation.[6][8]

  • Expertise & Experience: The choice of a two-step synthesis starting with the acylation of piperazine is deliberate. The benzoyl group serves as a deactivating group on one nitrogen, reducing its nucleophilicity and thus preventing dialkylation in the second step. This is a common and effective strategy for producing unsymmetrically substituted piperazines.[12] The use of a non-nucleophilic base like triethylamine in the alkylation step is critical to prevent competition with the piperazine nitrogen for the electrophile.[14]

  • Trustworthiness: The protocol includes standard workup and purification procedures (extraction, washing, drying, and chromatography) that are self-validating. Each step is designed to remove specific impurities. For instance, the aqueous bicarbonate wash neutralizes any remaining acid and removes the triethylammonium salt byproduct. TLC monitoring provides real-time validation of reaction progress and completion.

  • Authoritative Grounding: The methodologies are adapted from peer-reviewed literature and established organic synthesis procedures for analogous compounds. The Schotten-Baumann reaction is a cornerstone of amine acylation, and N-alkylation of secondary amines is a fundamental transformation in organic synthesis.[6][15][16]

Conclusion

This compound is a molecule that can be synthesized with high fidelity using a reliable two-step sequence. The benzoyl group acts as a crucial control element, enabling the selective functionalization of the piperazine scaffold. This guide provides the necessary chemical identifiers and a detailed, scientifically-grounded protocol to aid researchers in the synthesis and further investigation of this and related compounds. The stability and reactivity of the 1-benzoylpiperazine intermediate make it a valuable building block for creating diverse libraries of piperazine derivatives for various research applications, particularly in pharmaceutical development.[12][17]

References

  • (IUCr). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Online] Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Online] Available at: [Link]

  • Leskoff. SMILES to InChI. [Online] Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Online] Available at: [Link]

  • Leskoff. InChIKey to SMILES. [Online] Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

  • ChemAI. SMILES to Structure Converter | Free Online Tool. [Online] Available at: [Link]

  • PubChem. 1-Benzoylpiperazine. [Online] Available at: [Link]

  • Progressive Live. Web Tool. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Online] Available at: [Link]

  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Online] Available at: [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Online] Available at: [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • NIH Cactus. NCI/CADD Chemical Identifier Resolver. [Online] Available at: [Link]

  • Google Patents. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Online] Available at: [Link]

  • ResearchGate. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. [Online] Available at: [Link]

  • Wikipedia. Benzylpiperazine. [Online] Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Online] Available at: [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

Sources

Introduction to the 1,4-Disubstituted Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Benzoyl-4-(3-chlorobenzyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for designing molecules that target a wide range of biological systems. The 1,4-disubstitution pattern allows for precise modulation of a compound's properties, with each substituent contributing to its overall biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

This compound belongs to the class of 1-acyl-4-benzylpiperazines. The benzoyl group at the N1 position can influence the molecule's metabolic stability and its ability to act as a hydrogen bond acceptor. The 3-chlorobenzyl moiety at the N4 position is a common feature in compounds targeting the central nervous system (CNS), where the chlorine atom can modulate lipophilicity and metabolic stability, and the benzyl group can engage in hydrophobic and aromatic interactions with protein targets.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C18H19ClN2OCalculated from structure
Molecular Weight 314.81 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on similar compounds[1]
Melting Point Expected to be in the range of crystalline solidsAnalogy to related structures
Solubility Expected to be soluble in organic solvents like DCM, Ethyl AcetateGeneral solubility of similar organic compounds[2][3]
XlogP Estimated to be in the range of 3-4Prediction based on lipophilic substituents

Structural Elucidation Techniques:

The definitive identification and characterization of this compound would rely on a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of the benzoyl and 3-chlorobenzyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The presence of a characteristic amide carbonyl stretch (around 1630-1650 cm⁻¹) would be a key indicator of the benzoyl group.[3]

  • Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and assess the purity of the final compound.[2][3]

Synthesis of this compound

The synthesis of this compound can be approached through a convergent strategy, starting from piperazine and introducing the two substituents in a stepwise manner. The choice of the synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks it down into commercially available or easily synthesizable precursors.

G target This compound intermediate1 1-Benzoylpiperazine target->intermediate1 N-Alkylation intermediate2 1-(3-Chlorobenzyl)piperazine target->intermediate2 N-Acylation reagent2 Benzoyl chloride intermediate1->reagent2 piperazine Piperazine intermediate1->piperazine N-Acylation reagent1 3-Chlorobenzyl chloride intermediate2->reagent1 intermediate2->piperazine N-Alkylation

Caption: Retrosynthetic analysis of this compound.

Synthetic Protocol: Route A - N-Acylation followed by N-Alkylation

This is often the preferred route as the benzoyl group can act as a protecting group, preventing disubstitution during the alkylation step.[2]

Step 1: Synthesis of 1-Benzoylpiperazine

  • Reaction: Piperazine is reacted with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Rationale: The less hindered nitrogen of piperazine is selectively acylated.

Step 2: Synthesis of this compound

  • Reaction: 1-Benzoylpiperazine is then alkylated with 3-chlorobenzyl chloride in the presence of a base and a suitable solvent.

  • Rationale: The remaining secondary amine on the piperazine ring undergoes nucleophilic substitution with the benzyl halide.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

Derivatives of 1-benzoylpiperazine and related 1,4-disubstituted piperazines have been investigated for a wide range of therapeutic applications.[2] The structural motifs present in this compound suggest potential activity in several areas:

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[4] The 3-chlorobenzyl group is often found in CNS-active compounds. Therefore, this molecule could be a candidate for development as an antidepressant, anxiolytic, or antipsychotic agent.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of 1,4-disubstituted piperazine derivatives against various cancer cell lines.[3][5] The benzoyl and chlorobenzyl moieties could contribute to interactions with biological targets involved in cancer cell proliferation.

  • Antihistaminic and Antispasmodic Activity: The 1-(4-chlorobenzhydryl)piperazine core, which is structurally similar to the N-benzylpiperazine moiety, is a precursor for drugs with muscle relaxant and antispasmodic properties.[1]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of synthesized compounds is critical in drug development. A combination of chromatographic and spectroscopic methods would be employed for the quality control of this compound.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment and quantificationPeak purity, retention time, and area percentage. A UV-active derivative can be formed if the parent compound has a poor chromophore.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impuritiesMass spectrum of the main peak and any impurities.[7]
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity checkRf value and absence of starting materials or byproducts.[2][3][7]

Conclusion

This compound represents a promising, yet underexplored, molecule within the vast chemical space of 1,4-disubstituted piperazines. Based on the extensive literature on related compounds, a robust synthetic pathway can be designed and executed. The structural features of this compound suggest a high potential for biological activity, particularly in the areas of CNS disorders and oncology. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this and other novel piperazine derivatives.

References

  • Benchchem. 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.

  • Al-Ghorbani, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7706-7717.

  • PubChem. Piperazine, 1-(o-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)-, hydrochloride.

  • PubChem. 1-(3-Chlorophenyl)-4-(4-methylbenzoyl)piperazine.

  • PubChem. 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine.

  • De-Xiong, C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1).
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.

  • Organic Syntheses. 1-benzylpiperazine.

  • ChemWhat. Understanding the Synthesis and Applications of 1-(4-Chlorobenzhydryl)piperazine.

  • ChemicalBook. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.

  • PubChem. 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane.

  • Tsegaye, A., et al. (2013). Analytical Methods.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • ChemicalBook. 1-(4-Chlorobenzhydryl)piperazine synthesis.

  • Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1221-1227.
  • Chem-Impex. 1-Benzoylpiperazine.

  • Sigma-Aldrich. 1-(4-Chlorobenzyl)piperazine.

  • Benchchem. 1-butyryl-4-(2-chlorobenzyl)piperazine.

  • ChemWhat. 1-(4-Chlorobenzhydryl)piperazine.

  • Kumar, A., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
  • BLDpharm. 1-Benzoyl-4-(3-chlorobenzoyl)piperazine.

  • Al-Ghorbani, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI.

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.

Sources

Pharmacophore Modeling of Benzoyl-Benzyl Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoyl-benzyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core template for ligands targeting G-Protein Coupled Receptors (GPCRs) and cholinesterases (AChE/BuChE). Its pharmacological versatility stems from the semi-rigid piperazine linker, which orients two aromatic domains (benzoyl and benzyl) into a specific spatial configuration capable of dual-site binding.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. Unlike generic tutorials, this document focuses on the specific physicochemical nuances of the piperazine core—specifically its ionization states and conformational flexibility—and provides a self-validating workflow for identifying bio-active conformers.

Part 1: The Chemical Space & Mechanistic Grounding

The Scaffold Architecture

To model this scaffold effectively, one must understand the interaction landscape. The benzoyl-benzyl piperazine is often a Dual Binding Site (DBS) ligand.

  • The Linker (Piperazine): At physiological pH (7.4), the piperazine nitrogen (typically N4) is protonated. This positive charge is not merely a solubility aid; it is a pharmacophoric feature essential for cation-

    
     interactions  with aromatic residues (e.g., Phe330 in AChE or Trp residues in GPCRs).
    
  • The Benzyl Moiety: Acts as a hydrophobic/aromatic anchor, often targeting peripheral anionic sites (PAS).

  • The Benzoyl Moiety: Provides a hydrogen bond acceptor (carbonyl) and a second aromatic system for

    
    -stacking interactions.
    
The "Garbage In, Garbage Out" Protocol

Most pharmacophore failures occur before the software is even opened. For benzoyl-benzyl piperazines, data curation is critical.

Protocol 1: Dataset Pre-processing

  • Activity Thresholding: Segregate data into Actives (

    
     nM) and Inactives (
    
    
    
    
    
    M). Discard "grey zone" compounds (100 nM - 10
    
    
    M) during training to maximize signal-to-noise ratio.
  • Stereochemistry: If the benzyl linker has a chiral center, generate both R/S enantiomers unless specific binding data exists.

  • Ionization (CRITICAL):

    • Generate protonation states at pH

      
      .
      
    • Causality: A neutral piperazine model will fail to retrieve actives for targets like AChE, where the quaternary ammonium (or protonated amine) is the primary anchor.

Part 2: Ligand-Based Pharmacophore Generation

When crystal structures are unavailable, we rely on the Common Feature Hypothesis . This workflow assumes that a set of active ligands binds in a similar relative orientation.[1][2]

Conformational Analysis

Piperazines adopt chair or boat conformations. The benzoyl-benzyl substituents add rotatable bonds that create a vast conformational space.

  • Method: Mixed Mode Search (Monte Carlo + Systematic).[3]

  • Energy Window: 10 kcal/mol (to include strained bioactive conformations).

  • RMSD Tolerance: 0.5 Å (to remove redundant conformers).

Molecular Alignment & Feature Mapping

Alignment is the most computationally expensive step. For this scaffold, do not align by atom matching alone. Align by Pharmacophoric Features .

Table 1: Essential Pharmacophoric Features for Benzoyl-Benzyl Piperazines

Feature CodeTypeChemical MoietyBiological Interaction Target
F1 (Hyd) Hydrophobic / AromaticBenzyl Ring

-

stacking (e.g., Trp286 in AChE PAS)
F2 (PI) Positive IonizableProtonated Piperazine NCation-

(e.g., Phe330) or Salt Bridge (Asp74)
F3 (HBA) H-Bond AcceptorBenzoyl Carbonyl (C=O)H-bond donor backbone residues
F4 (Ring) Aromatic RingBenzoyl Phenyl Group

-stacking (Catalytic site)
Workflow Visualization

The following diagram outlines the logical flow from raw structures to a validated hypothesis.

PharmacophoreWorkflow RawData Raw Ligand Dataset (SMILES/SDF) Prep Step 1: Preparation (Wash, Protonate pH 7.4, Energy Min) RawData->Prep Conf Step 2: Conformational Expansion (Monte Carlo, 10 kcal/mol window) Prep->Conf 3D Generation Align Step 3: Pharmacophore Alignment (Flexible Alignment on F1, F2, F3) Conf->Align Identify Shared Features ModelGen Step 4: Hypothesis Generation (Identify Common Spatial Arrangement) Align->ModelGen Validation Step 5: Validation (ROC Curve, GH Score, Enrichment) ModelGen->Validation Decoys DUD-E Decoy Set (Physicochemically matched inactives) Decoys->Validation Challenge Model

Figure 1: End-to-end workflow for generating a ligand-based pharmacophore model. Note the parallel integration of decoys for validation.

Part 3: Model Validation (The Trust Mechanism)

A pharmacophore model without statistical validation is merely a pretty picture. You must prove the model can discriminate between actives and decoys.

The Decoy Set

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) methodology.

  • Ratio: 1 Active : 50 Decoys.

  • Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology. This ensures the model isn't just selecting for "greasy" or "heavy" molecules.

Quantitative Metrics

Summarize your validation using the following metrics. A model is considered "predictive" only if it meets the thresholds in Table 2.

Table 2: Validation Thresholds

MetricDefinitionAcceptable ThresholdInterpretation
AUC (ROC) Area Under Receiver Operating Characteristic Curve

Probability that a randomly chosen active is ranked higher than a decoy.
EF (1%) Enrichment Factor at top 1% of database

The model is 10x better than random selection at finding early hits.
GH Score Güner-Henry Score

Balances yield and coverage (penalizes false positives).
The Spatial Map (Logic Visualization)

Below is a schematic representation of the spatial constraints typical for a bioactive benzoyl-benzyl piperazine (e.g., AChE inhibitor profile).

PharmacophoreMap F1 F1: Hydrophobic (Benzyl) F2 F2: Pos. Ionizable (Piperazine N) F1->F2 4.5 - 5.5 Å F4 F4: Aromatic (Benzoyl) F1->F4 ~ 9.0 - 11.0 Å (Overall Length) F3 F3: H-Bond Acc (Carbonyl) F2->F3 2.8 - 3.5 Å F3->F4 ~ 2.5 Å

Figure 2: Abstract spatial map of the pharmacophore features. Distances represent the geometric constraints required for dual-site binding.

Part 4: Experimental Protocol (Step-by-Step)

Objective: Generate a validated model using MOE (Molecular Operating Environment) or Schrödinger Phase.

  • Library Preparation:

    • Import .sdf file of benzoyl-benzyl piperazine analogs.

    • Wash: Remove salts/solvents.[3]

    • Protonate: Set pH to 7.4. Ensure the piperazine nitrogen is protonated (

      
       geometry).
      
    • Minimize: Use MMFF94x force field. Gradient 0.01 kcal/mol/Å.

  • Conformational Search:

    • Select "Stochastic Search."[3]

    • Limit: 100 conformers per molecule.

    • Check: Ensure the piperazine ring samples both chair conformations.

  • Alignment (The Critical Step):

    • Select the most active compound (

      
       nM) as the template.[4]
      
    • Define features manually first: Benzyl Ring (Hyd), N4 (PosIon), C=O (Acc), Benzoyl Ring (Aro).

    • Run "Flexible Alignment."[3]

  • Model Scoring:

    • Generate hypotheses (typically 5-10 variants).

    • Map the "Test Set" (compounds not used in training).

    • Calculate AUC and EF.[3][5][6]

    • Decision: If EF(1%) < 5, the model is too promiscuous. Add "Excluded Volumes" (steric clashes) based on inactive compounds to refine.

References

  • Varela, M. T., et al. (2023). "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." ACS Omega.[7] Available at: [Link]

  • Karaburun, A. C., et al. (2018). "Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors." Drug Development Research. Available at: [Link]

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Available at: [Link]

  • Kaserer, T., et al. (2015). "Protein-Ligand Docking and Pharmacophore Modeling in the Search for New Drugs." Frontiers in Pharmacology. Available at: [Link]

  • Cheung, J., et al. (2012). "Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands." Journal of Medicinal Chemistry. (PDB Structure 4EY7). Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine from benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine from Benzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of this compound, a disubstituted piperazine derivative of interest in medicinal chemistry and drug development. The core of this synthesis is the N-acylation of 1-(3-chlorobenzyl)piperazine with benzoyl chloride. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and methods for purification and characterization. The procedures outlined herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, ensuring a reproducible and efficient pathway to the target compound.

Introduction and Scientific Background

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, appearing in a wide array of therapeutic agents targeting various conditions, from cancer to central nervous system disorders.[1] The ability to selectively functionalize the two nitrogen atoms of the piperazine ring allows for the creation of diverse molecular architectures with tailored biological activities.

The synthesis of this compound is a classic example of N-acylation, a fundamental transformation in organic chemistry.[2] The specific reaction detailed here is an amide bond formation between the secondary amine of 1-(3-chlorobenzyl)piperazine and the highly reactive acyl chloride, benzoyl chloride. This reaction typically proceeds under conditions analogous to the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][3] Understanding the principles of nucleophilic acyl substitution is paramount to optimizing this synthesis for high yield and purity.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond occurs via a two-step nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-(3-chlorobenzyl)piperazine attacks the carbonyl carbon of benzoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[3]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is ejected as a good leaving group.

  • Deprotonation: A base, such as triethylamine (TEA), deprotonates the now positively charged nitrogen atom, yielding the neutral amide product and triethylammonium chloride salt. This final step is crucial as it neutralizes the generated HCl, preventing it from protonating the starting piperazine, which would render it non-nucleophilic.[3]

Figure 1: Nucleophilic acyl substitution mechanism.

Experimental Design

This section outlines the necessary materials, equipment, and reaction parameters for the synthesis.

Materials and Equipment
CategoryItem
Reagents 1-(3-chlorobenzyl)piperazine
Benzoyl chloride (≥99%)
Triethylamine (TEA), distilled
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
1 M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Purification Silica gel (for column chromatography, 230-400 mesh)
Hexane, HPLC grade
Ethyl acetate, HPLC grade
Apparatus Round-bottom flask with magnetic stir bar
Addition funnel
Ice bath
Nitrogen or Argon gas inlet
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin Layer Chromatography (TLC) plates (silica gel coated)
Reaction Parameters Summary
ParameterValue / ConditionRationale
Stoichiometry
1-(3-chlorobenzyl)piperazine1.0 eqLimiting reagent.
Benzoyl Chloride1.05 eqA slight excess ensures complete consumption of the starting piperazine.
Triethylamine (TEA)2.0 eqActs as a base to neutralize the HCl byproduct and drive the reaction forward.[4]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves reactants and does not react with acyl chloride.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.[4]
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive benzoyl chloride.[4]
Purification Method Flash Column ChromatographyEffective for separating the product from non-polar impurities and baseline material.[5][6]

Detailed Synthesis Protocol

Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar and a septum.

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • In the flask, dissolve 1-(3-chlorobenzyl)piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath. This step is critical to manage the initial exotherm upon addition of the acyl chloride.[3]

Acylation Reaction
  • In a separate dry flask, dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane.

  • Draw this solution into a syringe or transfer it to an addition funnel.

  • Add the benzoyl chloride solution dropwise to the cooled, stirring piperazine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the starting piperazine spot indicates completion.

Work-up and Extraction
  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any unreacted benzoyl chloride and HCl.[4]

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.[7]

  • Combine all organic layers. Wash sequentially with 1 M HCl (to remove any remaining triethylamine), saturated aqueous NaHCO₃, and finally with brine.[7]

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]

Purification
  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, is recommended to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

Synthesis Workflow Visualization

G Figure 2: Experimental Workflow A 1. Reaction Setup - Dissolve piperazine & TEA in anhydrous DCM - Cool to 0 °C under N₂ B 2. Acylation - Add Benzoyl Chloride dropwise at 0 °C - Warm to RT, stir 2-4h - Monitor by TLC A->B C 3. Quench & Work-up - Add sat. NaHCO₃ - Transfer to separatory funnel B->C D 4. Extraction - Separate organic layer - Extract aqueous layer with DCM (2x) C->D E 5. Washing - Combine organic layers - Wash with 1M HCl, NaHCO₃, Brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Remove solvent via rotary evaporator E->F G 7. Purification - Column Chromatography (Silica Gel) - Collect pure fractions F->G H 8. Final Product - Concentrate pure fractions - Characterize (NMR, IR, MS) G->H

Figure 2: Step-by-step experimental workflow.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride : Corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[8][9] It reacts violently with water and alcohols. Handle with extreme care under an inert atmosphere.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • 1-(3-chlorobenzyl)piperazine : While specific data is not available, similar chlorinated aromatic compounds and piperazine derivatives can be irritants. Handle with care.

  • Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA) : Flammable and corrosive. Has a strong, unpleasant odor.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis MethodExpected Observations
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to aromatic protons from both benzoyl and chlorobenzyl rings, and characteristic broad signals for the piperazine ring protons.[11][12]
¹³C NMR (CDCl₃, 101 MHz)A peak for the amide carbonyl carbon (~165-170 ppm), along with signals for the aromatic and aliphatic carbons.[12]
FT-IR (KBr or thin film)A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1635-1645 cm⁻¹.[5]
Mass Spectrometry (ESI-MS)A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₈H₁₉ClN₂O.

Conclusion

The N-acylation of 1-(3-chlorobenzyl)piperazine with benzoyl chloride provides a reliable and direct route to the target compound, this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The protocol described in this application note, grounded in the well-established principles of nucleophilic acyl substitution, offers a robust methodology for researchers engaged in the synthesis of complex piperazine-based molecules for pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Synth. Coll. Vol. 4, p.84.
  • Benchchem. (n.d.). Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide.
  • Kucukguzel, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Pollard, C. B., & McDowell, L. G. (1934). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 56(10), 2199-2200.
  • Merck. (2021).
  • Google Patents. (1948). US2436685A - Substituted piperazines.
  • Thermo Fisher Scientific. (2025).
  • Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • Zuba, D., et al. (2013). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • TCI Chemicals. (2023).
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
  • Carl ROTH. (n.d.).
  • PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • Kucukguzel, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8087.
  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Supplementary Information
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2519-2529.
  • Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • International Journal of ChemTech Research. (2015). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Org. Synth. Coll. Vol. 1, p.99.
  • Cigan, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184.
  • Organic Chemistry Portal. (n.d.).
  • Proceeding of International Conference on Drug Development of Natural Resources. (2012).

Sources

Application Note: Optimized N-Benzoylation of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the synthesis of 1-benzoyl-4-(3-chlorobenzyl)piperazine via the N-benzoylation of 1-(3-chlorobenzyl)piperazine .[1] Unlike unsubstituted piperazine, which presents challenges regarding mono- vs. bis-acylation, the 1-(3-chlorobenzyl)piperazine substrate contains a single reactive secondary amine (N4), simplifying the stoichiometry.[1]

This guide presents two validated methodologies:

  • Method A (Anhydrous): Ideal for milligram-to-gram scale research, prioritizing high yield and ease of anhydrous workup.[1]

  • Method B (Schotten-Baumann): A biphasic "green" protocol suitable for scale-up, utilizing water/organic partitioning to manage byproducts.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis

The starting material, 1-(3-chlorobenzyl)piperazine, is an N-substituted piperazine.[1]

  • N1 Position: Substituted with a 3-chlorobenzyl group.[1][2] This nitrogen is tertiary and non-nucleophilic towards acyl chlorides under standard conditions.[1]

  • N4 Position: A secondary amine.[1][3] This is the sole nucleophilic center.

  • Implication: Stoichiometric control is required only to ensure complete conversion, not to prevent over-alkylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[4][5] The lone pair of the N4 nitrogen attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The base (Triethylamine or NaOH) is critical to neutralize the liberated HCl, preventing the protonation of the unreacted amine, which would otherwise stall the reaction (a phenomenon known as "amine quenching").

Mechanistic Workflow (Visualization)

ReactionMechanism Reactants Reactants 1-(3-chlorobenzyl)piperazine + Benzoyl Chloride Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack BaseScavenge Base Action (Et3N or NaOH) Scavenges HCl Intermediate->BaseScavenge H+ Release Product Product This compound Intermediate->Product Cl- Elimination BaseScavenge->Product Drives Equilibrium

Figure 1: Mechanistic pathway for the N-benzoylation process. The base acts as a proton sink to drive the equilibrium forward.

Experimental Protocols

Method A: Anhydrous Acylation (Standard Research Protocol)

Recommended for high-purity library synthesis and small-scale batches.[1]

Materials:

  • 1-(3-chlorobenzyl)piperazine (1.0 equiv)[1]

  • Benzoyl chloride (1.1 equiv)[1][3]

  • Triethylamine (Et3N) or DIPEA (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-(3-chlorobenzyl)piperazine (e.g., 1.0 g, 4.7 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add Triethylamine (0.98 mL, 7.0 mmol). Cool the mixture to 0°C using an ice bath. Reasoning: Cooling controls the exotherm of the subsequent acid chloride addition.

  • Acylation: Add Benzoyl chloride (0.60 mL, 5.2 mmol) dropwise over 5 minutes.

    • Observation: White precipitate (Et3N[1]·HCl) will form immediately.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material (lower Rf) should disappear.

Method B: Schotten-Baumann (Biphasic)

Recommended for scale-up (>10g) or when anhydrous solvents are unavailable.[1]

Materials:

  • 1-(3-chlorobenzyl)piperazine (1.0 equiv)[1]

  • Benzoyl chloride (1.2 equiv)[1]

  • Sodium Hydroxide (NaOH) (10% aqueous solution, 2.0 equiv)[1]

  • Toluene or DCM[1]

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, combine the piperazine derivative in Toluene and add the 10% NaOH solution.

  • Addition: While stirring vigorously (critical for phase transfer), add Benzoyl chloride dropwise at RT.

  • Duration: Stir for 4 hours.

  • Separation: Transfer to a separatory funnel. Discard the aqueous layer (contains NaCl and excess NaOH).

Purification & Workup (Self-Validating Logic)

The following workup is designed to be self-validating . By exploiting the acid/base properties of the components, we can chemically "filter" impurities without column chromatography in most cases.

  • Target Product: Amide (Neutral).[1]

  • Impurity A: Unreacted Starting Material (Secondary Amine - Basic).[1]

  • Impurity B: Benzoic Acid (Hydrolysis byproduct - Acidic).[1]

Workup Flowchart

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) AcidWash 1. Wash with 1M HCl Crude->AcidWash BaseWash 2. Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Layer WasteAcid Aqueous Acid Layer Contains: Unreacted Amine (Protonated) AcidWash->WasteAcid Aqueous Layer (Remove Base Impurity) BrineWash 3. Wash with Brine & Dry (MgSO4) BaseWash->BrineWash Organic Layer WasteBase Aqueous Base Layer Contains: Benzoate (Deprotonated) BaseWash->WasteBase Aqueous Layer (Remove Acid Impurity) Final Evaporate Solvent Pure Amide Product BrineWash->Final

Figure 2: The "Self-Validating" purification logic.[1] The sequence of washes ensures that only the neutral amide remains in the organic phase.

Detailed Workup Steps
  • Acid Wash (Critical): Wash the organic layer (DCM) twice with 1M HCl (20 mL).[1]

    • Mechanism:[1][4][5][6][7] This protonates any unreacted 1-(3-chlorobenzyl)piperazine, making it water-soluble.[1] The amide product remains in the DCM.

  • Base Wash: Wash the organic layer twice with Saturated NaHCO3 (20 mL).

    • Mechanism:[1][4][5][6][7][8] This deprotonates any benzoic acid (from benzoyl chloride hydrolysis) into sodium benzoate, which migrates to the water layer.

  • Drying: Wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Analytical Data & QC

To confirm the identity of This compound , look for these key markers:

TechniqueParameterExpected Observation
TLC Rf ValueProduct Rf > Starting Material (in 5% MeOH/DCM).
IR Carbonyl StretchStrong band at 1620–1640 cm⁻¹ (Tertiary Amide).[1]
1H NMR Benzyl ProtonsSinglet at ~3.5 ppm (CH2-Ar).[1]
1H NMR Piperazine RingBroadening or splitting of piperazine protons due to restricted rotation of the amide bond.
MS (ESI) M+HExpected Mass: ~315.1 Da (Cl isotope pattern 3:1).[1]

Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of Benzoyl ChlorideEnsure DCM is anhydrous; check Benzoyl Chloride quality (if cloudy, distill).
Emulsion Phase transfer issues (Method B)Add brine to the aqueous layer to increase ionic strength; filter through Celite.
Starting Material Remains Insufficient BaseEnsure >1.2 eq of base is used to scavenge HCl.

Safety Considerations

  • Benzoyl Chloride: Potent lachrymator .[1] Handle only in a functioning fume hood. Corrosive to skin and eyes.[1]

  • DCM: Suspected carcinogen.[1] Use nitrile gloves.[1]

  • Exotherm: The reaction is exothermic. Always add the acid chloride slowly at 0°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for nucleophilic acyl substitution).

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24847652 (Related Structure: mCPP)." Available at: [Link][1]

Sources

HPLC method development for 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This molecule, a key intermediate or potential active pharmaceutical ingredient (API), requires a reliable analytical method to ensure its identity, purity, and quality throughout the drug development lifecycle. The narrative follows a logical, science-driven approach, from understanding the analyte's physicochemical properties to systematic method optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analytical Objective

This compound is a substituted piperazine derivative. Compounds of this class are prevalent in medicinal chemistry and are often precursors to complex pharmaceutical agents.[4] The development of a selective and accurate analytical method is paramount for quality control, enabling the quantification of the main component and the separation from potential process impurities and degradation products.

The primary objective of this work is to establish an Analytical Target Profile (ATP) and subsequently develop and validate a reversed-phase HPLC (RP-HPLC) method that is specific, linear, accurate, precise, and robust for its intended purpose. The guidance laid out by the ICH, specifically guidelines Q2(R2) for Validation of Analytical Procedures and Q14 for Analytical Procedure Development, forms the authoritative framework for this study.[1][2][5]

Analyte Properties and Initial Method Design

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic conditions.

  • Chemical Structure:

    • Piperazine Ring: Contains two basic nitrogen atoms, making the molecule susceptible to pH changes. Protonation at low pH will increase its polarity and solubility in aqueous mobile phases.

    • Benzoyl Group: A strong chromophore, which will provide excellent UV absorbance for sensitive detection.

    • Chlorobenzyl Group: A non-polar, hydrophobic moiety that will drive retention in a reversed-phase system.

  • UV Absorbance: The benzoyl chromophore is expected to have a strong absorbance maximum (λmax) in the range of 230-260 nm. An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection, balancing sensitivity and specificity.

  • Solubility: The molecule is largely non-polar and is expected to be freely soluble in organic solvents like acetonitrile and methanol, and poorly soluble in water.

  • pKa: The pKa of the piperazine nitrogens will be in the basic range. To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1.5-2 pH units away from the analyte's pKa. A low pH (e.g., pH 2.5-3.5) will ensure the piperazine nitrogens are fully protonated, leading to better peak shape and stable retention.

The relationship between these properties and the initial chromatographic parameters is illustrated below.

G cluster_analyte Analyte Physicochemical Properties cluster_hplc Initial HPLC Parameter Selection Analyte This compound Structure Chemical Structure (Benzoyl, Piperazine, Chlorobenzyl) Analyte->Structure UV UV Chromophore (Benzoyl Group) Analyte->UV pKa pKa (Basic Piperazine Nitrogens) Analyte->pKa LogP Hydrophobicity (logP) (Non-polar Groups) Analyte->LogP Detection UV Detection (e.g., 240 nm) UV->Detection Determines Mobile Acidic pH (e.g., 2.5-3.5) pKa->Mobile Dictates Mode Reversed-Phase HPLC LogP->Mode Drives Choice Of Stationary C18 Column Mode->Stationary Determines

Caption: Logic diagram for initial HPLC parameter selection based on analyte properties.

Systematic Method Development

The development process is a systematic workflow aimed at achieving optimal separation and peak characteristics.

G A 1. Analyte Characterization (UV Scan, pKa/logP Estimation) B 2. Initial Screening (Column & Organic Modifier Selection) A->B C 3. Mobile Phase Optimization (pH, Buffer, Isocratic/Gradient) B->C D 4. Optimization of Other Parameters (Flow Rate, Temperature) C->D E 5. System Suitability Check (Tailing Factor, Plates, Resolution) D->E F 6. Final Method Definition E->F G 7. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) F->G

Caption: Workflow for HPLC method development and validation.

Protocol 1: Method Development
  • Column and Mobile Phase Screening:

    • Stationary Phase: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The hydrophobicity of the analyte makes this an ideal starting point.

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. Controlling the pH is critical for achieving symmetrical peaks for basic compounds like piperazine derivatives.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds.

    • Initial Gradient: Run a scouting gradient from 30% to 90% ACN over 20 minutes to determine the approximate elution composition.

    • Detection: Use a PDA detector to monitor the spectrum from 200-400 nm and select a suitable wavelength (e.g., 240 nm) for quantification.

  • Optimization of Separation:

    • Isocratic vs. Gradient: Based on the scouting run, if the peak of interest and all impurities elute within a narrow range, an isocratic method can be developed. If impurities have significantly different retention times, a gradient method is preferable to ensure reasonable run times and good peak shapes. For this compound, an isocratic method is likely sufficient for purity analysis.

    • Organic Content Adjustment: Fine-tune the percentage of acetonitrile in the mobile phase to achieve a retention time (k') between 2 and 10 for the main peak. This range typically provides robust separation from the void volume and ensures a reasonable analysis time.

    • Flow Rate and Temperature: Start with a standard flow rate of 1.0 mL/min. Adjusting the column temperature (e.g., to 30-40 °C) can improve peak efficiency and reduce viscosity, but should be carefully controlled for method robustness.

Final Optimized Method Protocol

The following protocol represents a well-optimized method for the analysis of this compound.

ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Protocol 2: Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][5][6] The following protocols are based on the ICH Q2(R2) guideline.

Validation ParameterAcceptance Criteria
Specificity Peak is pure and free from interference from blank, placebo, and degradation products. Resolution > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration (e.g., 80-120 µg/mL)
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD / LOQ Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1. LOQ precision RSD ≤ 10%.
Robustness % RSD of results ≤ 2.0% after deliberate variations.

Protocol 3: Validation Experiments

  • Specificity (Forced Degradation):

    • Expose the sample solution (e.g., 100 µg/mL) to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% H₂O₂, ambient), thermal (80°C, solid), and photolytic (ICH light box) stress conditions.

    • Analyze the stressed samples alongside an unstressed sample.

    • Evaluate peak purity of the main peak using a PDA detector and calculate the resolution between the main peak and the closest eluting degradation product. The method is deemed stability-indicating if all degradation products are resolved from the main analyte peak.[7][8]

  • Linearity:

    • Prepare a series of at least five standard solutions covering the range of 80% to 120% of the working concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[9]

  • Accuracy (Recovery):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.[7]

  • Precision:

    • Repeatability (Intra-assay): Prepare six separate sample solutions at 100% of the test concentration from the same homogenous batch. Analyze them on the same day with the same equipment and analyst. Calculate the Relative Standard Deviation (%RSD) of the results.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio. Inject a series of dilute solutions and identify the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by preparing and injecting six samples at the determined LOQ concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Robustness:

    • Deliberately vary critical method parameters one at a time.

    • Suggested variations:

      • Mobile Phase pH (± 0.2 units)

      • Acetonitrile content (± 2%)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

    • Analyze a system suitability solution and a standard sample under each varied condition and evaluate the impact on system suitability parameters and quantitative results.

  • System Suitability:

    • Before each analytical run, inject a standard solution five times.

    • The system is deemed suitable for use if it meets the predefined criteria.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area (n=5) ≤ 1.0%

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound. The described method is simple, robust, and adheres to the stringent requirements of international regulatory guidelines.[1][6][10] By following the outlined protocols, researchers and drug development professionals can implement a reliable analytical method for the quality control and stability assessment of this compound, ensuring data integrity and product quality.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • ICH Q14: Analytical Procedure Development. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH HARMONISED GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). International Council for Harmonisation (ICH). [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Note: TLC Analysis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the Thin Layer Chromatography (TLC) analysis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine .

As a specific retention factor (Rf) can vary significantly based on humidity, temperature, and silica activity, this guide provides a validated method development protocol to establish the optimal Rf (target 0.3–0.7) in your specific laboratory environment, rather than relying on a static literature value.

Chemical Context & Chromatographic Behavior[2][3][4][5][6]

To analyze this molecule effectively, one must understand its functional duality. It contains two distinct nitrogen environments within the piperazine ring:[1][2]

  • N1 (Benzoyl): This nitrogen is part of an amide bond.[3] It is non-basic and contributes to the molecule's polarity but does not interact strongly with silanol groups.

  • N4 (3-Chlorobenzyl): This nitrogen is a tertiary amine .[3] It is basic and will protonate upon contact with acidic silanol groups (

    
    ) on the silica plate.[3]
    

Impact on TLC: Without a basic modifier in the mobile phase, the N4 amine will "drag" along the silica, causing tailing (streaking) and inconsistent Rf values. The presence of the chlorobenzyl and benzoyl groups provides significant UV activity, making UV detection highly sensitive.

Materials and Reagents

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[3]
    
  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[3]
    
  • Reference Standard: Pure this compound (if available) or starting materials (1-Benzoylpiperazine and 3-Chlorobenzyl chloride) for co-spotting.[3]

Recommended Mobile Phase Systems

Two solvent systems are recommended.[3][4][5] System A is generally preferred for piperazines due to its ability to suppress tailing effectively.

System A: The "DCM/MeOH" Standard (Polarity Adjusted)
  • Composition: Dichloromethane : Methanol : Triethylamine[6]

  • Ratio: 95 : 5 : 1 (v/v/v)[3]

  • Target Rf: 0.4 – 0.6

  • Mechanism: Methanol provides polarity to move the compound; TEA blocks active silanol sites to prevent amine streaking.

System B: The "EtOAc" Alternative (For less polar impurities)[1]
  • Composition: Hexane : Ethyl Acetate : Triethylamine

  • Ratio: 2 : 1 : 0.1 (v/v/v)[3]

  • Target Rf: 0.3 – 0.5

  • Use Case: Better separation if non-polar impurities (e.g., unreacted benzyl chloride) are present.[3]

Experimental Protocol

Step 1: Sample Preparation

Dissolve approximately 1–2 mg of the compound in 0.5 mL of Dichloromethane or Methanol .

  • Note: Ensure the solution is dilute enough to prevent overloading (which lowers Rf and causes tailing).[3]

Step 2: Plate Spotting

Mark a baseline 1.0 cm from the bottom of the plate with a soft pencil. Spot 1 µL of the sample. If monitoring a reaction, spot:

  • Starting Material A (e.g., 1-Benzoylpiperazine)[3][4][7]

  • Co-spot (Reaction Mixture + Starting Material)[3]

  • Reaction Mixture

Step 3: Development

Place the plate in a saturated TLC chamber (lined with filter paper to ensure saturation). Allow the solvent front to travel until it is 1.0 cm from the top of the plate.

Step 4: Visualization

This molecule is UV-active.[3]

  • UV (254 nm): The benzoyl and chlorobenzyl rings will quench fluorescence, appearing as dark spots on a bright green background.

  • Iodine Chamber: (Optional) Expose to iodine vapor. The piperazine nitrogen will complex with iodine, turning brown/yellow .

  • Dragendorff’s Reagent: (Specific) Stains the tertiary amine orange on a yellow background.[3]

Step 5: Calculation

[3]

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the mobile phase to achieve the ideal Rf (0.35).

TLC_Optimization Start Start: Spot Sample SystemA Run System A (DCM:MeOH:TEA 95:5:1) Start->SystemA CheckRf Check Rf Value SystemA->CheckRf HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Moves too fast LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline GoodRf Rf 0.3 - 0.6 (Optimal) CheckRf->GoodRf Centered AdjustHigh Decrease MeOH Try DCM:TEA (99:1) HighRf->AdjustHigh AdjustLow Increase MeOH Try DCM:MeOH:TEA (90:10:1) LowRf->AdjustLow Tailing Streaking Observed? GoodRf->Tailing AdjustHigh->SystemA AdjustLow->SystemA AddBase Increase TEA to 2% or switch to NH4OH Tailing->AddBase Yes Final Record Rf & Conditions Tailing->Final No AddBase->Final

Figure 1: Decision tree for optimizing the mobile phase solvent system.

Troubleshooting & Data Summary

ObservationCauseCorrective Action
Spot Streaking (Tailing) Interaction of basic N4 amine with acidic silica.[3]Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.[3]
Rf > 0.8 Solvent system is too polar.Reduce Methanol content (e.g., go from 5% to 1% or 0%).
Rf < 0.1 Solvent system is too non-polar.Increase Methanol content (e.g., go to 10%) or switch to DCM:MeOH.[3]
"Ghost" Spots Degradation or contaminated capillaries.[3]Ensure sample is fresh; do not store in acetone (can form enamines).[3]
Expected Results (System A)

For This compound :

  • Rf Range: 0.45 ± 0.05 (in DCM:MeOH:TEA 95:5:1)[3]

  • Appearance: Dark spot under UV 254nm; Orange spot with Dragendorff.[3]

References

  • United Nations Office on Drugs and Crime (UNODC). (2011).[3] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Section on TLC solvent systems for piperazine derivatives). Link

  • Reich, E., & Schibli, V. (2007).[3] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General reference for amine visualization and mobile phase selection).

  • Hahn-Deinstrop, E. (2007).[3] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[3] (Protocol for tailing suppression using bases).

  • PubChem. 1-(3-Chlorobenzyl)piperazine Compound Summary. (Structural basis for polarity assessment). Link[3]

Sources

Advanced Characterization of Chlorobenzylpiperazines (CBPs) via Mass Spectrometry: Fragmentation Mechanisms and Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Analytical Challenge

Chlorobenzylpiperazines (CBPs) represent a class of piperazine-derived compounds often encountered in forensic toxicology as New Psychoactive Substances (NPS) or in pharmaceutical research as synthetic intermediates. Structurally, they consist of a piperazine ring linked to a chlorobenzene moiety via a methylene bridge (benzyl linkage).

The Critical Distinction: Researchers must distinguish Chlorobenzylpiperazines (CBPs) (e.g., 1-(4-chlorobenzyl)piperazine) from Chlorophenylpiperazines (e.g., mCPP).

  • CBPs: Benzyl linkage (

    
    ). Bond cleavage is facile, yielding a stable benzyl cation.
    
  • Phenylpiperazines: Direct aryl-nitrogen bond (

    
    ). Bond is strong; fragmentation involves ring opening.
    

This guide details the mass spectral behavior of CBPs, specifically focusing on the diagnostic fragmentation pathways that allow for their identification and the limitations regarding isomer differentiation (


-, 

-,

-).

Scientific Integrity & Logic: Fragmentation Mechanisms

Electron Ionization (EI) Fragmentation Pattern

In GC-MS analysis (70 eV), CBPs exhibit a highly characteristic fragmentation pattern driven by the stability of the benzyl cation.

  • Molecular Ion (

    
    ):  The molecular ion is observed at 
    
    
    
    210
    (for
    
    
    ) and 212 (for
    
    
    ) with a characteristic 3:1 intensity ratio. The intensity is generally moderate.
  • Base Peak (The Diagnostic Event): The most dominant feature is the cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen.

    • Mechanism:

      
      -cleavage relative to the aromatic ring.
      
    • Fragment: Chlorobenzyl cation (or rearranged chlorotropylium ion) at

      
       125 .
      
    • Isotope: A corresponding peak at

      
       127  confirms the presence of chlorine.
      
  • Piperazine Fragments:

    • 
       85:  Formed by the piperazine ring radical cation after the loss of the chlorobenzyl radical (less common in positive mode, usually the charge stays on the benzyl).
      
    • 
       56:  Characteristic piperazine ring fragment (
      
      
      
      ), formed via internal ring cleavage.[1][2]
Electrospray Ionization (ESI-MS/MS) Behavior

In LC-MS/MS (positive mode), the fragmentation is proton-driven.

  • Precursor Ion: Protonated molecule

    
     at 
    
    
    
    211
    .
  • Primary Transition: Collision-Induced Dissociation (CID) causes the loss of the neutral piperazine moiety (86 Da).

    • Product Ion:

      
       125  (Chlorobenzyl cation).
      
  • Secondary Transitions: High collision energies may fragment the benzyl ring (loss of HCl) or the piperazine ring (loss of

    
    , 17 Da), but the 
    
    
    
    transition is the primary quantifier.
The Isomer Problem

A critical limitation of Mass Spectrometry for CBPs is the inability to distinguish regioisomers (ortho-, meta-, para-chlorobenzylpiperazine) based solely on fragmentation.

  • Reason: All three isomers yield the identical thermodynamically stable chlorobenzyl/chlorotropylium cation (

    
     125).
    
  • Solution: Chromatographic separation (GC or LC) or Infrared Spectroscopy (GC-IRD) is required for definitive isomer assignment.

Visualization: Fragmentation Pathways[1][3][4][5]

The following diagram illustrates the mechanistic pathways for the fragmentation of 1-(4-chlorobenzyl)piperazine under EI conditions.

CBP_Fragmentation M_Ion Molecular Ion (M+) m/z 210/212 Benzyl_Cat Chlorobenzyl Cation (Base Peak) m/z 125/127 M_Ion->Benzyl_Cat C-N Bond Cleavage (Major Pathway) Pip_Rad Piperazine Radical (Neutral Loss) 85 Da Immonium Immonium Ion [C3H6N]+ m/z 56 M_Ion->Immonium Ring Fission (Minor Pathway) Isomers Isomers (o, m, p) Indistinguishable by MS Isomers->M_Ion Electron Ionization

Figure 1: EI Fragmentation pathway of Chlorobenzylpiperazines showing the dominant formation of the chlorobenzyl cation.

Experimental Protocols

Protocol A: GC-MS Identification

Objective: Routine screening and identification of CBPs in biological or powder samples.

1. Sample Preparation:

  • Solids: Dissolve 1 mg sample in 1 mL Methanol.

  • Biologicals (Urine/Plasma):

    • Alkalinize 1 mL sample with 100

      
      L 1M NaOH.
      
    • Extract with 3 mL Ethyl Acetate or MTBE.

    • Vortex (2 min), Centrifuge (3000 rpm, 5 min).

    • Evaporate organic layer to dryness under

      
      .
      
    • Reconstitute in 100

      
      L Ethyl Acetate.
      
    • Optional Derivatization: Add 50

      
      L TFAA (Trifluoroacetic anhydride) and incubate at 60°C for 20 min to improve peak shape.
      

2. Instrument Conditions (Agilent 7890/5977 or equivalent):

  • Column: DB-5MS or Rtx-5MS (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: 250°C, Splitless mode (1 min purge).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Source: 230°C, Quad: 150°C.

  • Scan Mode: Full Scan (

    
     40–450) for screening; SIM for confirmation.
    

3. Data Analysis:

  • Look for peaks with

    
     125 (Base) and 210 (Molecular).
    
  • Check 125/127 ratio (approx 3:1).

Protocol B: LC-MS/MS Confirmation

Objective: High-sensitivity detection and quantification.

1. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1

    
     50 mm, 1.8 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

2. MS Conditions (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

3. MRM Transitions (Quantification):

CompoundPrecursor (

)
Product 1 (Quant)Product 2 (Qual)CE (eV)
Cl-Benzylpiperazine 211.1125.0 85.120
Internal Std (BZP-d7)184.298.191.122

Data Presentation: Diagnostic Ion Table

The following table summarizes the key diagnostic ions for differentiating CBPs from related piperazines.

Compound ClassStructure TypeMolecular Ion (

)
Base Peak (

)
Key Diagnostic Ions
Chlorobenzylpiperazine Benzyl-Linker210 / 212125 (

)
56, 210, 127
mCPP (Chlorophenyl) Phenyl-Linker196 / 198154 (

)
138, 196, 56
Benzylpiperazine (BZP) Benzyl-Linker17691 (

)
134, 56, 65
TFMPP Phenyl-Linker230188 (

)
172, 145

Analytical Workflow Diagram

This workflow guides the analyst from sample receipt to final confirmation, emphasizing the handling of isomers.

Workflow Start Sample Receipt (Powder/Biofluid) Extraction LLE Extraction (pH > 10, EtOAc) Start->Extraction Screening GC-MS Full Scan Search for m/z 125, 210 Extraction->Screening Decision Peak Detected? Screening->Decision Confirm_Class Confirm Class: Chlorobenzylpiperazine (Base peak 125) Decision->Confirm_Class Yes Isomer_Diff Isomer Differentiation Required? Confirm_Class->Isomer_Diff Method_Ref Compare Retention Time vs Reference Standards (o-, m-, p-) Isomer_Diff->Method_Ref Routine Method_IR GC-IRD Analysis (Fingerprint Region) Isomer_Diff->Method_IR Forensic Proof Report Final Report Method_Ref->Report Method_IR->Report

Figure 2: Analytical workflow for the identification and differentiation of chlorobenzylpiperazines.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperazine Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • PubChem. (2023). 1-(4-Chlorobenzyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). BZP and other piperazines drug profile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 1-Benzoyl-4-(3-chlorobenzyl)piperazine hydrochloride, a valuable research compound. The document outlines a robust two-step synthetic pathway, commencing with the N-alkylation of piperazine to form the 1-(3-chlorobenzyl)piperazine intermediate, followed by a Schotten-Baumann N-acylation to yield the final product. The guide delves into the underlying chemical principles, offering expert insights into the rationale behind experimental choices. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Scientific Background

Piperazine and its derivatives are ubiquitous scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The 1-benzoyl-4-substituted piperazine motif, in particular, is a key pharmacophore in a variety of biologically active molecules. The synthesis of unsymmetrically substituted piperazines, such as this compound, is a common objective in drug discovery programs.

The synthetic strategy detailed herein employs a classical and reliable approach. The initial step involves the mono-N-alkylation of piperazine with 3-chlorobenzyl chloride. The primary challenge in this step is to control the selectivity towards mono-alkylation, as the symmetrical nature of piperazine can lead to the formation of the di-substituted byproduct.[2][3] This protocol mitigates this by using an excess of piperazine, which statistically favors the formation of the mono-substituted product.

The second step is the N-acylation of the resulting 1-(3-chlorobenzyl)piperazine with benzoyl chloride. This is a classic Schotten-Baumann reaction, a widely used method for the amidation of amines.[2] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2] The final step involves the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and handling properties.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is achieved through a two-step process, followed by salt formation.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Salt Formation Piperazine Piperazine Intermediate 1-(3-Chlorobenzyl)piperazine Piperazine:e->Intermediate:w Excess Piperazine, Toluene, Reflux ChlorobenzylChloride 3-Chlorobenzyl chloride ChlorobenzylChloride:e->Intermediate:w Excess Piperazine, Toluene, Reflux FinalProduct_FreeBase This compound Intermediate:e->FinalProduct_FreeBase:w Triethylamine, Dichloromethane, 0°C to RT BenzoylChloride Benzoyl Chloride BenzoylChloride:e->FinalProduct_FreeBase:w Triethylamine, Dichloromethane, 0°C to RT FinalProduct_Salt This compound HCl FinalProduct_FreeBase:e->FinalProduct_Salt:w Ethanolic HCl HCl HCl HCl:e->FinalProduct_Salt:w Ethanolic HCl

Figure 1: Overall synthetic workflow.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperazine, anhydrousReagentSigma-Aldrich
3-Chlorobenzyl chloride99%Acros Organics
TolueneAnhydrousFisher Scientific
Sodium hydroxidePelletsEMD Millipore
Dichloromethane (DCM)AnhydrousFisher Scientific
Benzoyl chloride99%Alfa Aesar
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Hydrochloric acid37%Fisher Scientific
EthanolAnhydrousDecon Labs
Diethyl etherAnhydrousFisher Scientific
Anhydrous sodium sulfateGranularVWR
Silica gel60 Å, 230-400 meshSorbent Technologies
Step 1: Synthesis of 1-(3-Chlorobenzyl)piperazine

Rationale: This procedure utilizes an excess of piperazine to statistically favor mono-alkylation and minimize the formation of the 1,4-disubstituted byproduct. Toluene is chosen as the solvent due to its suitable boiling point for the reaction and its ability to dissolve the starting materials. A basic workup is employed to remove the piperazine hydrochloride byproduct and excess piperazine.

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add piperazine (43.0 g, 0.5 mol) and toluene (250 mL).

  • Stir the mixture at room temperature until the piperazine has dissolved.

  • In a separate dropping funnel, prepare a solution of 3-chlorobenzyl chloride (16.1 g, 0.1 mol) in toluene (50 mL).

  • Add the 3-chlorobenzyl chloride solution dropwise to the stirred piperazine solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated piperazine dihydrochloride.

  • Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a viscous oil.

  • The crude product can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by TLC analysis.

Step 2: Synthesis of this compound

Rationale: This step is a Schotten-Baumann acylation. The reaction is performed at a low temperature (0°C) during the addition of the highly reactive benzoyl chloride to control the exothermicity of the reaction and minimize side product formation.[2] Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4]

Schotten_Baumann_Mechanism Reactants 1-(3-Chlorobenzyl)piperazine + Benzoyl Chloride Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Formation Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Collapse Protonated_Amide Protonated Amide Chloride_Elimination->Protonated_Amide Deprotonation Deprotonation Protonated_Amide->Deprotonation Product This compound Deprotonation->Product Byproduct Triethylammonium Chloride Deprotonation->Byproduct Base Triethylamine (Base) Base->Deprotonation

Figure 2: Schotten-Baumann reaction mechanism.

Protocol:

  • Dissolve 1-(3-chlorobenzyl)piperazine (21.1 g, 0.1 mol) in anhydrous dichloromethane (250 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0-5°C using an ice bath.

  • Add triethylamine (15.2 mL, 0.11 mol) to the cooled solution and stir for 10 minutes.

  • Add a solution of benzoyl chloride (14.1 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 100 mL), 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Formation of this compound Hydrochloride Salt

Rationale: The hydrochloride salt is prepared to enhance the stability and handling characteristics of the final compound. Ethanolic HCl is a convenient reagent for this purpose, as the resulting salt often precipitates from the solution, facilitating its isolation.[5]

Protocol:

  • Dissolve the purified this compound (free base) in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrogen chloride in ethanol dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Continue stirring in the ice bath for 30 minutes to an hour to promote precipitation.

  • If precipitation is slow, add anhydrous diethyl ether to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

ParameterIntermediateFinal Product (Free Base)Final Product (HCl Salt)
Appearance Viscous oilWhite to off-white solidWhite crystalline solid
Molecular Formula C₁₁H₁₅ClN₂C₁₈H₁₉ClN₂OC₁₈H₂₀Cl₂N₂O
Molecular Weight 210.70 g/mol 314.81 g/mol 351.27 g/mol
Expected Yield 75-85%80-90%>95% (from free base)
Purity (HPLC) >95%>98%>99%
Melting Point N/ATo be determinedTo be determined

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum of the final product should show characteristic peaks for the aromatic protons of the benzoyl and chlorobenzyl groups, as well as the methylene protons of the piperazine ring and the benzylic protons.

  • ¹³C NMR: The spectrum will display resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the benzoyl group.

  • IR Spectroscopy: A strong absorption band in the region of 1630-1650 cm⁻¹ is expected, corresponding to the C=O stretching of the amide.[4][6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the reagents and products described in this protocol.[7][8][9] All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]

Reagent-Specific Hazards:

  • 3-Chlorobenzyl chloride: Corrosive and a lachrymator. Handle with extreme care.

  • Benzoyl chloride: Corrosive, a lachrymator, and reacts violently with water. Handle in a dry environment.

  • Triethylamine: Flammable liquid and vapor, corrosive, and toxic if inhaled.

  • Hydrochloric acid: Highly corrosive and causes severe burns.[7]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound hydrochloride. By understanding the chemical principles behind each step, researchers can successfully prepare this compound for further investigation in drug discovery and development programs. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • Gudimella, K. K., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8071-8087. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

  • Patel, M. R., et al. (1990). Synthesis of 1-(3-benzyloxy-4'-chlorobenzhydryl)-4-(3-methylbenzyl) piperazine. Journal of Medicinal Chemistry, 33(11), 3165-3171. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 4(3), 136-143. [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(o-chlorobenzoyl)-4-(o-chlorobenzyl)-, hydrochloride. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. 13(6), 8071-8087. [Link]

  • Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. 21(7), 1109-1117. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Piperazine Benzoylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in Piperazine Benzoylation Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support | Ticket ID: PIP-BZ-OPT-001

Introduction: The Selectivity Paradox

Welcome to the Piperazine Functionalization Support Hub. The core challenge in benzoylating piperazine is not reactivity—it is selectivity . Piperazine is a symmetric diamine; once the first nitrogen reacts, the second remains nucleophilic, often leading to the unwanted N,N'-dibenzoylpiperazine (bis-product) or leaving unreacted starting material.

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required to maximize the yield of the desired mono-benzoylpiperazine .

Module 1: Reaction Design & Stoichiometry

"Why am I getting 40% bis-product?"

The most common cause of low yield is statistical probability favoring double substitution when reagents are mixed 1:1. To force mono-substitution, you must alter the statistical environment or the nucleophilicity of the nitrogen atoms.

Strategy A: The "High Dilution & Excess" Method (Kinetic Control)
  • Concept: By maintaining a high concentration of piperazine relative to benzoyl chloride, you statistically favor the collision of benzoyl chloride with an unreacted piperazine molecule rather than a mono-product.

  • Protocol:

    • Dissolve Piperazine (4.0 - 5.0 equivalents) in DCM or Toluene.

    • Cool to 0°C .

    • Add Benzoyl Chloride (1.0 equivalent) dissolved in solvent dropwise over 60–90 minutes.

    • Why it works: The local concentration of the acylating agent is kept low.[1][2] The excess piperazine acts as a "buffer" for the acyl group.

    • Note: This requires efficient recovery of unreacted piperazine during workup (see Module 3).

Strategy B: The "Mono-Protonation" Method (Thermodynamic Protection)
  • Concept: Protonating one nitrogen blocks it from reacting. The mono-cation (

    
    ) is formed, leaving only one free amine to react.
    
  • Mechanism:

    
    
    The protonated amine is non-nucleophilic.[2] The remaining free amine reacts with benzoyl chloride.
    
  • Protocol:

    • Dissolve Piperazine (1.0 eq) in water.

    • Add HCl (1.0 eq) or Acetic Acid to reach pH ~4.5–5.0 .

    • Add Benzoyl Chloride (1.0 eq) slowly while maintaining pH with dilute base (if necessary) or using an acetate buffer.

    • Reference Grounding: This exploits the pKa difference between the two nitrogens (pKa1 ~9.7, pKa2 ~5.3) [1, 2].[1][2][3][4][5]

Module 2: Experimental Workflows

Workflow 1: Modified Schotten-Baumann (Biphasic)

Best for scale-up and ease of heat management.

ParameterSpecificationReasoning
Solvent System DCM / Water (1:1)DCM dissolves the benzoyl chloride/product; Water holds the base and salt.
Base NaOH (2.5 eq) or

Neutralizes the HCl byproduct. Carbonate is milder, reducing hydrolysis risk.
Temperature 0°C to 5°CRetards the rate of hydrolysis of Benzoyl Chloride.
Addition Rate < 1 mL/minPrevents "hotspots" where bis-acylation occurs.

Step-by-Step Protocol:

  • Charge: In a flask, combine Piperazine (3.0 eq), DCM (10 vol), and Water (10 vol).

  • Cool: Chill mixture to 0–5°C.

  • Add: Add Benzoyl Chloride (1.0 eq) dropwise via addition funnel.

  • Control: Simultaneously add 10% NaOH solution to maintain pH 10–11 (if using pH probe) or simply ensure the aqueous phase remains basic.

  • Quench: Stir for 2 hours at RT.

Module 3: Purification Logic (The "Acid-Base Swing")

"How do I separate the mono-product from the bis-product without a column?"

This is the most critical step for yield recovery. You can exploit the fact that the Mono-product is an amine (Basic) while the Bis-product is an amide (Neutral) .

The Purification Decision Tree

Purification Start Crude Reaction Mixture (Mono + Bis + Excess Piperazine) Step1 1. Extract with Organic Solvent (DCM) Wash with Water Start->Step1 Step2 Organic Layer (Contains Mono + Bis) Step1->Step2 Step3 Aqueous Layer (Contains Excess Piperazine) Step1->Step3 Action1 2. Extract Organic Layer with 1M HCl (Acid Wash) Step2->Action1 OrgLayer2 Organic Layer (Contains Bis-Benzoyl Impurity) Action1->OrgLayer2 Neutral Amides stay AqLayer2 Aqueous Acid Layer (Contains Mono-Benzoyl Salt) Action1->AqLayer2 Protonated Amines migrate Action2 3. Basify Aqueous Layer (pH > 12 with NaOH) AqLayer2->Action2 Final 4. Extract with DCM -> Dry -> Evaporate Result: Pure Mono-Benzoylpiperazine Action2->Final

Caption: Acid-Base Swing Extraction workflow to isolate mono-benzoylpiperazine based on basicity differences.

Detailed Purification Protocol:

  • Initial Wash: Wash the organic reaction mixture with water (

    
    ) to remove the excess unreacted piperazine (which is highly water-soluble).
    
  • The Acid Trap: Extract the organic layer with 1M HCl .

    • Chemistry: The mono-benzoylpiperazine protonates (

      
      ) and moves to the water layer. The bis-benzoylpiperazine (neutral amide) stays in the organic layer.
      
  • Separation: Discard the organic layer (contains impurities).

  • Recovery: Basify the acidic aqueous layer with 6M NaOH until pH > 12. The mono-product will precipitate or oil out.

  • Final Extraction: Extract the basic aqueous mixture with DCM, dry over

    
    , and concentrate.
    

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" and trapping impurities. How do I fix this?

Diagnosis: Benzoylpiperazines often form supersaturated oils rather than crystals, especially in the presence of residual toluene or water. Corrective Action:

  • Solvent Swap: Switch from Toluene to DCM or Ethyl Acetate for the reaction.

  • Salt Formation: If the free base is an oil, convert it to the Hydrochloride salt . Dissolve the oil in Ethanol/Diethyl Ether and add HCl in dioxane. The salt is usually a stable, filterable solid [3].

Q2: I am seeing hydrolysis of Benzoyl Chloride (Benzoic Acid formation).

Diagnosis: Reaction temperature is too high, or the base concentration is too aggressive. Corrective Action:

  • Lower Temperature: Run the addition at -5°C to 0°C .

  • Phase Transfer Catalyst (PTC): If using a biphasic system (Water/DCM), add TBAB (Tetrabutylammonium bromide) . This speeds up the reaction between the amine and the acyl chloride, allowing it to outcompete the hydrolysis reaction [4].

Q3: The yield is low (<50%) even with excess piperazine.

Diagnosis: You might be losing product during the aqueous washes. Corrective Action:

  • Check pH: Mono-benzoylpiperazine is less basic than piperazine but still has a pKa ~8.5. If you wash with water that is slightly acidic (pH < 7), you may be washing your product away.

  • Salting Out: Saturate your aqueous layers with NaCl (Brine) during extraction. This "salting out" effect forces the organic product back into the organic layer [5].

References

  • BenchChem. (2025).[1][2][6][7][8][9] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. 8[9][10]

  • Khalili, F., et al. (2009).[11] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[11][12] Journal of Chemical & Engineering Data. 12[9]

  • Google Patents. (2004). Method for preparation, refining and detection of N-benzoyl piperazidine. 13[9]

  • University of Cambridge. (2020). Reaction Chemistry & Engineering: Schotten–Baumann reaction optimization. 14

  • BenchChem. (2025).[1][2][6][7][8][9] Technical Support Center: Selective Mono-acylation of Piperazine. 2[9][10]

Sources

Technical Support Center: Solubilization Strategies for 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BP-3CL Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Physicochemical Profile

The Core Challenge: 1-Benzoyl-4-(3-chlorobenzyl)piperazine is a lipophilic weak base . Its solubility behavior is dictated by the competition between its hydrophobic "wings" (the benzoyl and chlorobenzyl groups) and the ionizable tertiary amine at the piperazine N4 position.

  • In DMSO: The molecule is highly soluble due to strong dipole-dipole interactions and the absence of a crystal lattice energy barrier that water cannot overcome.

  • In Water (pH 7.4): The molecule faces an "solubility cliff." At neutral pH, the N4 nitrogen is only partially protonated, and the lipophilic domains drive rapid aggregation and precipitation.

Solubility Profile Table
Solvent SystemEstimated SolubilityStatusMechanism
DMSO (100%) > 30 mM (High)Recommended Polar aprotic solvation of the hydrophobic core.
Ethanol (100%) ~ 10–25 mM (Moderate)Alternative Good for stock, but evaporation can be an issue.
Water (pH 7.4) < 50 µM (Very Low)Critical Hydrophobic effect dominates; high risk of precipitation.
Water (pH < 4.0) > 1 mM (Moderate)Conditional Protonation of N4 amine forms a soluble cation (

).

Troubleshooting Guide (FAQ)

Q1: Why does my compound precipitate immediately when I add the DMSO stock to my cell culture media?

Diagnosis: You are experiencing "Solvent Shock." The Science: When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO rapidly diffuses into the water. The compound is left behind in a local environment that is suddenly 99% water. Because the compound is hydrophobic (LogP estimated > 3.0), it aggregates faster than it can disperse. The Fix:

  • Vortex Rapidly: Vortex the media while adding the DMSO stock, not after.

  • Intermediate Dilution: Do not jump from 10 mM (DMSO)

    
     10 µM (Media). Create a 10x intermediate in media (or PBS) containing 10% DMSO, then dilute that into the final well.
    
Q2: Can I use acid to dissolve it in water?

Diagnosis: pH-dependent solubility exploitation. The Science: The piperazine ring has two nitrogens.

  • N1 (Benzoyl side): This is an amide . It is non-basic and does not protonate.

  • N4 (Benzyl side): This is a tertiary amine . It has a pKa likely between 7.0 and 8.0. The Fix: Yes. Lowering the pH (to ~4.0 or 5.0) will protonate the N4 nitrogen, creating a positive charge that drastically increases water solubility.

  • Warning: Ensure your biological assay can tolerate the acidic pH.[1]

Q3: Is the DMSO concentration toxic to my cells?

Standard Limit: Most mammalian cell lines tolerate up to 0.5% v/v DMSO .

  • Calculation: If you need 10 µM compound in the well, and your stock is 10 mM, you are adding 1 µL stock to 1 mL media (0.1% DMSO). This is safe.

  • Risk:[2] If you need 100 µM compound, you would need 1% DMSO.[3] This requires a "Vehicle Control" to prove the DMSO isn't killing the cells.

Standardized Protocols

Protocol A: Preparation of the "Golden" Stock Solution

Use this protocol to ensure long-term stability and reproducibility.

  • Weighing: Weigh approximately 5–10 mg of solid compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Calculation: Calculate the volume of DMSO required to reach 10 mM .

    • Formula:

      
      
      
    • Note: The MW is approx 314.8 g/mol .

  • Dissolution: Add high-grade (anhydrous) DMSO. Vortex for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If cloudy, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Solubility Limit" Test (Self-Validation)

Run this before any major experiment to define your specific solubility ceiling.

  • Prepare a 10 mM stock in DMSO.[3][4][5]

  • Prepare 5 tubes with 990 µL of your specific Assay Buffer (PBS, Media, etc.).

  • Spike the buffer with increasing amounts of DMSO stock to reach: 1, 10, 50, 100 µM.

  • Incubate for 30 minutes at Room Temp.

  • Measure Absorbance at 600 nm (Turbidity).

    • Result: Any reading > 0.01 OD above background indicates precipitation. Do not use concentrations above this limit.

Visualizations

Diagram 1: The Solubilization Decision Tree

Follow this logic flow to determine the correct solvent strategy.

SolubilityStrategy Start Start: Solid Compound CheckAssay Check Assay Tolerance Start->CheckAssay DMSOSoluble Dissolve in 100% DMSO (Stock 10-50 mM) CheckAssay->DMSOSoluble DMSO OK (<1%) AqueousDilution Dilute into Aqueous Buffer DMSOSoluble->AqueousDilution PrecipitationCheck Visual/Turbidity Check AqueousDilution->PrecipitationCheck Success Proceed to Assay PrecipitationCheck->Success Clear Solution Failure Precipitation Detected PrecipitationCheck->Failure Cloudy/Particles Mitigation1 Strategy A: Serial Dilution (Stepwise) Failure->Mitigation1 Mitigation2 Strategy B: Acidify Buffer (pH < 6) Failure->Mitigation2 Mitigation1->AqueousDilution Mitigation2->AqueousDilution

Caption: Decision matrix for handling lipophilic piperazine derivatives. If direct dilution fails, adopt Strategy A (Stepwise) or Strategy B (pH modification).

Diagram 2: Molecular Mechanism of Solubility

Understanding why pH matters for this specific molecule.

Mechanism Neutral Neutral pH (7.4) Free Base Form Acidic Acidic pH (< 5.0) Protonated Salt Form Neutral->Acidic Add H+ (Acid) Interaction Hydrophobic Aggregation (Insoluble) Neutral->Interaction Lipophilic Wings Dominate Solvation Ionic Solvation (Soluble) Acidic->Solvation N4-H+ Charge Repulsion

Caption: The N4-nitrogen is the "solubility switch." Protonating it (Acidic pH) forces the molecule into solution by overcoming the hydrophobic benzoyl/benzyl wings.

References

  • Assay Guidance Manual (NCBI). Solubility and Permeability Assays. (2012).[6] A comprehensive guide on handling DMSO stocks and precipitation in HTS. [Link]

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews (2001). The foundational text on lipophilicity and solubility rules. [Link]

  • Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). Academic Press. Definitive textbook on physical property optimization for drug candidates. [Link]

Sources

Hygroscopic nature of piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Hydrochloride Salts Topic: Hygroscopic Management & Handling Protocols Ticket ID: #PHCL-HYGRO-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

You are accessing the Tier 3 Technical Support archive for Piperazine Hydrochloride salts (specifically the Mono- and Dihydrochloride forms). These compounds are deceptively stable in sealed environments but exhibit distinct hygroscopic behaviors that compromise gravimetric accuracy and reaction stoichiometry. This guide moves beyond basic MSDS warnings to provide a mechanistic understanding of moisture interaction and field-proven troubleshooting workflows.

Section 1: The Hygroscopic Mechanism (The "Why")

Q: Why does my Piperazine Dihydrochloride powder clump or turn sticky even in a "dry" lab?

A: While often classified as "slightly hygroscopic" in safety data sheets, Piperazine Dihydrochloride (


) is a moisture-scavenging system driven by enthalpy.
  • Crystal Lattice & Hydrogen Bonding: The piperazinium cation possesses dual protonated nitrogen centers (

    
    ). These centers are potent hydrogen bond donors. When exposed to ambient humidity, the crystal surface attracts water molecules to satisfy the coordination potential of the chloride anions and the ammonium protons.
    
  • Hydrate Formation vs. Surface Adsorption: Unlike simple surface adsorption, Piperazine Dihydrochloride seeks to transition into its thermodynamically preferred monohydrate form (

    
    ).
    
    • The Trap: If you weigh the anhydrous salt in an environment with >40% Relative Humidity (RH), you are likely weighing a non-stoichiometric mixture of anhydrous crystal and monohydrate surface layers. This introduces a mass error of up to ~7-8% (mass of water vs. mass of salt) before the solid even appears wet.

  • Deliquescence: In high humidity (>65% RH), the salt can reach its Critical Relative Humidity (CRH), where the surface saturated solution vapor pressure is lower than the partial pressure of water in the air. The crystal dissolves in its own adsorbed water, creating the "goo" or sticky paste you observe.

Section 2: Handling & Storage Protocols

Q: How should I store these salts to prevent degradation?

A: Standard "cool, dry place" advice is insufficient for quantitative analytical work. Follow this tiered storage protocol:

TierApplicationStorage Protocol
1 General Synthesis Desiccator Cabinet: Store in tightly screw-capped amber glass. Use indicating silica gel or

(Drierite). Do not use cork or unlined plastic caps, which are permeable to moisture over months.
2 Analytical Standards Double Containment: Place the primary vial inside a secondary jar containing a desiccant packet. Parafilm® is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term seals.
3 Long-term Archival Inert Atmosphere: Purge headspace with dry Nitrogen or Argon before sealing. Store at 4°C. Note: Cold containers must equilibrate to room temperature before opening to prevent immediate condensation.

Section 3: Troubleshooting & Recovery

Q: I suspect my bulk material has absorbed water. Can I dry it?

A: Yes, but heat alone is risky due to potential sublimation or HCl loss (though the salt is thermally stable up to ~270-300°C, surface HCl can dissociate).

Protocol: Vacuum Drying Recovery

  • Equipment: Vacuum oven capable of

    
    .
    
  • Temperature: Set to 60°C . (Going higher risks discoloration or minor decomposition of trace impurities).

  • Duration: 12–24 hours.

  • Validation: Perform a Loss on Drying (LOD) test or TGA. Target

    
     weight loss.
    
  • Cooling: Must cool under vacuum or in a desiccator. Never cool in ambient air.

Section 4: Decision Workflows (Visualized)

Workflow 1: Assessing Material Integrity

Use this logic tree when you encounter a container of Piperazine Hydrochloride that looks "suspect" (clumped, crusty, or sticky).

MaterialAssessment Start Inspect Piperazine HCl Salt VisualCheck Visual Inspection Start->VisualCheck FreeFlowing Free-flowing Powder? VisualCheck->FreeFlowing Clumped Hard Clumps / Crust FreeFlowing->Clumped No (Solid) Liquefied Visible Liquid / Goo FreeFlowing->Liquefied No (Wet) WeighingTest Gravimetric Check (Weigh 100mg -> Wait 10 min) FreeFlowing->WeighingTest Yes ActionDry ACTION: Grind & Vacuum Dry (60°C, <10 mbar, 12h) Clumped->ActionDry Mild Clumping Recrystallize ACTION: Recrystallize (Ethanol/HCl) Clumped->Recrystallize Severe/Discolored ActionDiscard ACTION: Discard Material (Irreversible Deliquescence) Liquefied->ActionDiscard MassGain Mass Gain > 0.5%? WeighingTest->MassGain MassGain->ActionDry Yes (Moisture Uptake) ActionUse ACTION: Safe for Use (Handle quickly) MassGain->ActionUse No (Stable)

Figure 1: Decision matrix for evaluating the usability of hygroscopic piperazine salts based on physical state and gravimetric stability.

Workflow 2: The "Zero-Error" Weighing Protocol

Standard weighing allows moisture uptake during the process. Use this workflow for analytical standards.

WeighingProtocol Step1 Equilibrate Container (Room Temp) Step2 Prepare Weighing Boat (Use Anti-static) Step1->Step2 Step3 Aliquot Quickly (<30 seconds exposure) Step2->Step3 Step4 Close Container IMMEDIATELY Step3->Step4 Step5 Record Mass Step4->Step5 Drift Drifting Balance Reading? Step5->Drift Drift->Step3 Yes (Re-dry Sample) End Proceed to Dissolution Drift->End No (Success)

Figure 2: Optimized weighing workflow to minimize atmospheric moisture interference during quantitative analysis.

Section 5: Frequently Asked Questions (FAQ)

Q: Can I use the Monohydrate form instead of the Anhydrous form to avoid these issues? A: Yes, this is a valid strategy. The Piperazine Dihydrochloride Monohydrate is thermodynamically more stable in ambient air than the anhydrous form because it has already satisfied its primary hydration enthalpy.

  • Correction Factor: If your protocol calls for anhydrous (

    
     g/mol ), and you substitute the monohydrate (
    
    
    
    g/mol ), you must apply a conversion factor of 1.113 to your mass measurement.

Q: Is the salt light-sensitive? A: Piperazine salts are generally stable to light, but they are often stored in amber bottles to protect against slow photo-oxidation of trace free-amine impurities, which can turn the white powder yellow over years.

Q: What is the "Critical Relative Humidity" (CRH) for Piperazine Dihydrochloride? A: While exact values vary by polymorph, operational experience places the CRH zone between 55-65% RH at 25°C.

  • Rule of Thumb: If your lab humidity monitor reads above 50%, do not leave the bottle open for more than 15 seconds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link][1]

  • Schwarzenbach, G. (1960).Complexometric Titrations. (Classic reference for chelating/amine salt behaviors and handling).

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 1-Benzoyl-4-(3-chlorobenzyl)piperazine vs. 1-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological activities of two piperazine derivatives: 1-Benzoyl-4-(3-chlorobenzyl)piperazine and its parent compound, 1-(3-chlorobenzyl)piperazine. While extensive data exists for the latter, information on the former is less prevalent in publicly accessible literature. This guide will therefore present a detailed profile of 1-(3-chlorobenzyl)piperazine and its close analog, 1-(3-chlorophenyl)piperazine (m-CPP), and subsequently explore the anticipated impact of N-acylation with a benzoyl group on its pharmacological activity based on established structure-activity relationships within this chemical class.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its ability to be di-substituted at the 1- and 4-positions allows for the fine-tuning of pharmacological properties, influencing receptor affinity, selectivity, and pharmacokinetic profiles. The two compounds under review share a common 4-(3-chlorobenzyl)piperazine core, with the key distinction being the presence of a benzoyl group at the 1-position in this compound. This structural modification is expected to significantly alter the molecule's interaction with biological targets.

1-(3-chlorobenzyl)piperazine and its Analogs: A Focus on Serotonergic and Dopaminergic Activity

1-(3-chlorobenzyl)piperazine and its closely related analog, 1-(3-chlorophenyl)piperazine (m-CPP), are known to interact with various neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.[1] m-CPP, a known metabolite of the antidepressant trazodone, is a well-characterized 5-HT2c serotonin receptor agonist.[2] The pharmacological profile of these compounds is often characterized by stimulant-like effects, attributed to their influence on dopamine and serotonin release and reuptake.

Receptor Binding Profile of 1-(3-chlorophenyl)piperazine (m-CPP)

To understand the potential targets of 1-(3-chlorobenzyl)piperazine, we can examine the receptor binding affinities of its close analog, m-CPP.

ReceptorKi (nM)Reference
5-HT1A1[3]
5-HT2A7[3]
Dopamine D24[3]
Dopamine D1>1000[3]

This table presents a selection of receptor binding affinities for a close structural analog to provide context. The binding profile of 1-(3-chlorobenzyl)piperazine may differ.

The data suggests that m-CPP has a high affinity for several serotonin and dopamine receptor subtypes, which likely contributes to its complex pharmacological effects.

The Influence of the N-Benzoyl Moiety: A Structure-Activity Relationship Perspective

The introduction of a benzoyl group at the N1 position of the piperazine ring, as in this compound, is a common strategy in medicinal chemistry.[4] This modification can have several profound effects on the molecule's properties and, consequently, its biological activity.

Altered Basicity and Lipophilicity

The N-benzoyl group significantly reduces the basicity of the adjacent nitrogen atom. This change can impact the compound's ionization state at physiological pH, affecting its ability to cross the blood-brain barrier and interact with target receptors. Furthermore, the addition of the aromatic benzoyl group increases the molecule's lipophilicity, which can also influence its pharmacokinetic and pharmacodynamic properties.

Steric Hindrance and Receptor Interaction

The bulky benzoyl group can introduce steric hindrance, potentially altering the binding orientation of the molecule within a receptor's binding pocket. This could lead to a decrease in affinity for some targets while potentially increasing selectivity for others.

Potential for Novel Activities

While the N-benzoyl group may attenuate or abolish the typical CNS stimulant effects seen with N-benzylpiperazines, it can also introduce new pharmacological activities. For instance, studies on other N-benzoylpiperazine derivatives have revealed activities such as cytotoxicity against cancer cell lines.[5][6][7] This suggests that this compound may possess a pharmacological profile distinct from its parent compound, potentially with applications outside of traditional neuropharmacology.

Experimental Methodologies

To empirically determine and compare the pharmacological activities of these two compounds, a series of in vitro and in vivo assays would be necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinities of this compound and 1-(3-chlorobenzyl)piperazine for a panel of relevant CNS receptors (e.g., serotonin, dopamine, adrenergic, and sigma receptors).

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.

  • Incubation: Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of the test compounds.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently determine the Ki (inhibition constant) values.

Diagram of a typical radioligand binding assay workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Compound) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Bound Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compounds at receptors where significant binding is observed.

Protocol (Example: cAMP Assay for GPCRs):

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR).

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • cAMP Measurement: Measure the intracellular levels of cyclic adenosine monophosphate (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Generate dose-response curves to determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.

Diagram of a cAMP functional assay signaling pathway:

G Compound Agonist Compound Receptor GPCR Compound->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Agonist-induced cAMP Signaling Pathway.

Conclusion and Future Directions

The available evidence suggests that 1-(3-chlorobenzyl)piperazine and its analogs are psychoactive compounds with primary effects on the serotonergic and dopaminergic systems. The introduction of a benzoyl group at the N1-position to form this compound is predicted to substantially alter this pharmacological profile. The N-benzoyl derivative is likely to have reduced CNS stimulant activity due to altered basicity and steric hindrance at key monoamine receptors. However, it may possess novel activities, such as the cytotoxic effects observed in other N-benzoylpiperazine derivatives.

To provide a definitive comparison, further experimental evaluation of this compound is essential. Researchers are encouraged to perform comprehensive in vitro screening against a broad panel of CNS targets, followed by in vivo studies to characterize its overall pharmacological and toxicological profile. Such studies will elucidate the structure-activity relationships governing this chemical series and may uncover novel therapeutic applications for these compounds.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]

  • Piperazines. Release. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • BindingDB BDBM50322373 1-(3-chlorophenyl)-4-(6-(4-(3-methoxyphenyl)piperazin-1-yl)hexyl)piperazine::CHEMBL1173143. BindingDB. [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. ResearchGate. [Link]

Sources

Binding Affinity of 1-Benzoyl-4-(3-chlorobenzyl)piperazine to Dopamine Receptors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amide Switch" in Piperazine Pharmacology

1-Benzoyl-4-(3-chlorobenzyl)piperazine represents a critical structural divergence from the well-known psychoactive piperazines like 1-Benzylpiperazine (BZP). While BZP acts primarily as a monoamine releaser via transporter reversal (DAT/NET), the introduction of the benzoyl (amide) moiety at the N1 position fundamentally alters the compound's pharmacodynamics.

This guide analyzes the binding affinity of this specific ligand, positioning it within the Structure-Activity Relationship (SAR) landscape of N-substituted piperazines . By reducing the basicity of the N1 nitrogen, the benzoyl group abolishes affinity for the Dopamine Transporter (DAT), shifting the selectivity profile toward Dopamine D2-like receptors (D2, D3, D4) and Sigma-1 receptors .

Key Pharmacological Distinction:

  • BZP (Parent Scaffold): High affinity for DAT/NET (Releaser).

  • This compound: Low/Negligible affinity for DAT; Moderate-to-High affinity for Sigma-1 and Dopamine D4 receptors (Antagonist/Ligand).

Comparative Performance Analysis

The following table contrasts the target compound with standard dopaminergic ligands. Data values for the target are derived from SAR studies of N-benzoyl-N'-benzylpiperazine analogs [1, 2].

Table 1: Binding Affinity ( ) and Selectivity Profile[1]
CompoundPrimary Target (

)
Secondary TargetMechanism of ActionPharmacological Class
This compound Sigma-1 (~2–15 nM) Dopamine D4 (~20–100 nM) Dopamine D2Antagonist / Modulator Research Ligand (Sigma/D4)
1-Benzylpiperazine (BZP) DAT (Releaser)5-HT ReceptorsTransporter Substrate Psychostimulant
Haloperidol Dopamine D2 (1.2 nM)Sigma-1 (~2 nM)Antagonist Typical Antipsychotic
Clozapine Dopamine D4 (9–30 nM)5-HT2AAntagonist Atypical Antipsychotic

Interpretation: The target compound shares the 3-chlorobenzyl lipophilic motif with Haloperidol-like ligands, facilitating deep binding in the orthosteric pocket of D2/D4 receptors. However, the benzoyl amide linker aligns it more closely with Sigma-1 selective ligands (like NE-100 analogs) rather than pure dopaminergic antagonists [3].

Mechanistic Insight: Structural Determinants of Affinity

The Role of the Benzoyl Group

In BZP, the N1 nitrogen is basic (


), allowing it to be protonated at physiological pH and mimic dopamine for transport via DAT.
In This compound , the N1 nitrogen is part of an amide bond . This planar, non-basic group:
  • Prevents DAT Recognition: The molecule cannot undergo the ionic interaction required for transporter translocation.

  • Enhances Sigma-1 Affinity: The amide oxygen acts as a hydrogen bond acceptor, while the phenyl ring of the benzoyl group engages in

    
    -stacking interactions within the Sigma-1 receptor's hydrophobic pocket.
    
The 3-Chlorobenzyl Moiety

The 3-chloro substitution on the benzyl ring is a classic medicinal chemistry tactic to increase lipophilicity and metabolic stability.

  • Dopamine Receptors: The 3-chlorophenyl group mimics the catechol ring of dopamine but binds to the hydrophobic accessory pocket (often involving serine/phenylalanine residues in TM5/TM6 of the D2 receptor).

  • Selectivity: This moiety often confers D4 over D2 selectivity when combined with a bulky N-substituent (like the benzoyl group), as the D4 receptor has a larger orthosteric binding site than D2.

Visualization: Pharmacophore & Pathway

The following diagram illustrates the structural divergence and resulting signaling pathways between the Target Ligand and BZP.

G Target This compound DAT Dopamine Transporter (DAT) Target->DAT No Affinity (Amide Block) D4R Dopamine D4 Receptor (GPCR) Target->D4R Antagonist (Moderate Affinity) Sigma1 Sigma-1 Receptor (Chaperone) Target->Sigma1 Agonist/Modulator (High Affinity) BZP 1-Benzylpiperazine (BZP) BZP->DAT Substrate (High Affinity) DA_Release Dopamine Efflux (Cytosol -> Synapse) DAT->DA_Release Reverse Transport Gi_Pathway Gi/o Signaling (cAMP Inhibition) D4R->Gi_Pathway Inhibits Ca_Mod Calcium Modulation (ER Stress Relief) Sigma1->Ca_Mod Modulates

Figure 1: Pharmacological divergence. The benzoyl modification (Target) shifts activity from DAT-mediated release (BZP) to GPCR and Sigma-1 modulation.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the


 of this compound for Dopamine D2/D4 receptors, follow this self-validating protocol.
Materials
  • Source Tissue: CHO-K1 cells stably expressing human D2 or D4 receptors.

  • Radioligand:

    
    -Methylspiperone (0.2–0.5 nM).
    
  • Non-specific Binding (NSB) Blocker: (+)-Butaclamol (1

    
    M) or Haloperidol (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
Methodological Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer using a Polytron.

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer to achieve ~10–20

      
      g protein/well.
      
  • Incubation:

    • Total Binding: Membrane +

      
      -Ligand + Vehicle (DMSO < 1%).
      
    • Non-Specific Binding: Membrane +

      
      -Ligand + Butaclamol.
      
    • Test: Membrane +

      
      -Ligand + This compound  (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate for 60 minutes at 25°C (Equilibrium is critical).

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand sticking).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Assay Validation Diagram

Assay cluster_wells Plate Layout Start Start: Membrane Prep (CHO-hD4 Cells) Incubate Incubation (60 min, 25°C) Buffer: Tris-HCl + Ions Start->Incubate Total Total Binding ([3H]-Ligand only) Incubate->Total NSB Non-Specific (+ Butaclamol) Incubate->NSB Test Test Compound (10^-10 to 10^-5 M) Incubate->Test Filter GF/B Filtration (0.3% PEI Pre-soak) Total->Filter NSB->Filter Test->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Workflow for determining binding affinity (


). Pre-soaking filters in PEI is a critical step to prevent false positives with lipophilic piperazines.

References

  • Romeo, G., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience.

  • Moussa, I.A., et al. (2010). "Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • Robarge, M.J. (2001). "The evolution of dopamine D4 receptor antagonists." Current Pharmaceutical Design.

  • Baumann, M.H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

A Comparative Guide to Establishing the Purity of 1-Benzoyl-4-(3-chlorobenzyl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for establishing the purity of a newly synthesized batch of 1-Benzoyl-4-(3-chlorobenzyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. In the absence of a commercially available, certified reference material for this specific compound, this document outlines a rigorous, multi-pronged analytical approach to qualify an in-house standard. We will compare its purity profile against a commercially available, structurally related reference standard, 1-(4-Chlorobenzhydryl)piperazine, and detail the orthogonal analytical techniques required for a comprehensive purity assessment.

The Critical Role of a Well-Characterized Reference Standard

A reference standard with a precisely determined purity is indispensable for a multitude of applications in the pharmaceutical industry, including:

  • Quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities: Serving as the benchmark against which samples are measured.

  • Validation of analytical methods: Ensuring the accuracy, precision, and linearity of newly developed analytical procedures.[1][2][3]

  • Forced degradation studies: Identifying and quantifying degradation products to understand the stability of a drug substance.

  • Metabolic studies: As a standard for the identification and quantification of metabolites.

Given the absence of a pharmacopeial standard for this compound, a thorough in-house qualification is not just a recommendation but a necessity for regulatory compliance and scientific rigor.

Comparative Analysis Strategy: An Overview

Our strategy hinges on a comparative analysis of our in-house synthesized this compound against a commercially available, high-purity reference standard of a structurally analogous compound, 1-(4-Chlorobenzhydryl)piperazine. The purity of both compounds will be determined using a primary chromatographic method (HPLC-UV), with orthogonal verification by a primary ratio method (qNMR) and comprehensive impurity profiling by LC-MS.

graph "Comparative_Analysis_Workflow" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

subgraph "cluster_InHouse" { label="In-House Standard"; style="rounded"; bgcolor="#E8F0FE"; "InHouse_Standard" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Commercial" { label="Commercial Reference"; style="rounded"; bgcolor="#E6F4EA"; "Commercial_Standard" [label="1-(4-Chlorobenzhydryl)piperazine RS", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Analytical_Techniques" [label="Orthogonal Analytical Techniques", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"InHouse_Standard" -> "Analytical_Techniques"; "Commercial_Standard" -> "Analytical_Techniques";

subgraph "cluster_Purity_Assessment" { label="Purity Assessment"; style="rounded"; bgcolor="#FCE8E6"; "HPLC_UV" [label="HPLC-UV\n(Chromatographic Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "qNMR" [label="qNMR\n(Absolute Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS\n(Impurity Profiling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Analytical_Techniques" -> "HPLC_UV" [label="Primary Method"]; "Analytical_Techniques" -> "qNMR" [label="Orthogonal Method"]; "Analytical_Techniques" -> "LC_MS" [label="Impurity ID"];

"Purity_Report" [label="Comprehensive Purity Report", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

"HPLC_UV" -> "Purity_Report"; "qNMR" -> "Purity_Report"; "LC_MS" -> "Purity_Report"; }

Caption: Workflow for impurity profiling by LC-MS.

Comparative Data Summary

The following tables present hypothetical but realistic data that would be obtained from the described analyses.

Table 1: HPLC-UV Purity Assessment

CompoundRetention Time (min)Peak Area (%)Purity by Area Normalization (%)
This compound (In-house) 15.299.699.6%
Impurity 18.50.15
Impurity 212.10.25
1-(4-Chlorobenzhydryl)piperazine (Commercial RS) 14.899.899.8%
Impurity A9.20.12
Impurity B11.50.08

Table 2: qNMR Purity Assessment of In-house Standard

ParameterValue
Mass of In-house Standard (m_analyte)10.05 mg
Mass of Internal Standard (m_IS)5.02 mg
Molar Mass of Analyte (M_analyte)328.83 g/mol
Molar Mass of Internal Standard (M_IS)116.07 g/mol
Integral of Analyte Signal (I_analyte)1.00 (normalized)
Number of Protons for Analyte Signal (N_analyte)2 (e.g., benzylic CH₂)
Integral of Internal Standard Signal (I_IS)0.95
Number of Protons for IS Signal (N_IS)2 (olefinic CH)
Purity of Internal Standard (P_IS)99.9%
Calculated Absolute Purity 99.5%

Table 3: LC-MS Impurity Profile of In-house Standard

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed Identity
Main Component15.2329.13This compound
Impurity 18.587.09Piperazine (Starting Material)
Impurity 212.1191.081-Benzoylpiperazine (Intermediate)
Impurity 318.9433.181,4-Dibenzoylpiperazine (Byproduct)

Conclusion and Recommendations

This guide has outlined a robust, multi-faceted approach for the comprehensive purity assessment of an in-house standard of this compound. By employing orthogonal analytical techniques—HPLC-UV for chromatographic purity, qNMR for absolute purity, and LC-MS for impurity profiling—a high degree of confidence in the quality of the reference standard can be achieved.

The comparative analysis against a commercially available, structurally related reference standard provides an additional layer of assurance. Based on the hypothetical data presented, the in-house batch of this compound demonstrates a high purity (99.6% by HPLC and 99.5% by qNMR), comparable to that of a commercial reference standard. The identified impurities are process-related and present at low levels.

For researchers and drug development professionals, the adoption of such a rigorous qualification process is paramount. It ensures the reliability of all subsequent experimental data that relies on this reference standard, ultimately contributing to the development of safe and effective medicines.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Emery Pharma. (2024, February 9).
  • Pharmaguideline. (2024, December 11).
  • Lee, J., et al. (2021).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Cromatografia. (2020, November 15).
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzyl)piperazine 98%.
  • Wójcik, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3328.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • de Souza, S. V. C., & de Oliveira, M. A. L. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorobenzhydryl)piperazine technical grade, 90%.
  • Sigma-Aldrich. (n.d.). Chlorobenzhydryl Piperazine USP Reference Standard.
  • BLDpharm. (n.d.). 708981-95-7|1-Benzoyl-4-(3-chlorobenzoyl)piperazine.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483.
  • Fisher Scientific. (n.d.). 1,4-Bis(4-Chlorobenzhydryl)Piperazine, British Pharmacopoeia (BP) Reference Standard, MilliporeSigma Supelco 25 mg.
  • BenchChem. (n.d.). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.
  • Resolve Mass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • LGC Standards. (n.d.). Certificate of Analysis - 1-[(4-Chlorophenyl)phenylmethyl]piperazine.
  • ResearchGate. (n.d.).
  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
  • UNODC. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Chlorobenzhydryl)piperazine.
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8086.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, October 16). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorobenzyl)piperazine.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483.
  • Thermo Fisher Scientific. (n.d.). 1-(4-Chlorobenzyl)piperazine, 98% 1 g.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Royal Society of Chemistry. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • LGC Standards. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 1-Benzoylpiperazine.
  • OPUS at UTS. (2013, October 21). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.

Sources

Biological Half-Life and Pharmacokinetic Profile of Benzoyl-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pharmacokinetics and biological stability of benzoyl-substituted piperazines, with a specific focus on distinguishing them from their structural analogs, the benzylpiperazines.

Executive Summary & Structural Distinction

In the context of drug development and forensic toxicology, it is critical to distinguish between Benzoylpiperazines (amides) and Benzylpiperazines (amines). While often conflated due to phonetic similarity, their metabolic fates and biological half-lives differ significantly due to the nature of the linker between the phenyl ring and the piperazine core.

  • 1-Benzylpiperazine (BZP): The primary psychoactive "party pill" constituent. It possesses a methylene bridge (

    
    ), making it a basic amine susceptible to oxidative dealkylation.
    
    • Biological Half-Life (

      
      ):  ~5.5 hours (Human).[1][2][3]
      
  • 1-Benzoylpiperazine (BNZP): A structural isomer of methylbenzylpiperazine often used as a scaffold in medicinal chemistry (e.g., histone demethylase inhibitors, nootropics like Sunifiram analogs) or found as a designer drug impurity. It possesses a carbonyl linker (

    
    ), forming an amide.
    
    • Biological Half-Life (

      
      ):  Variable (Compound-dependent); generally exhibits higher metabolic stability against oxidative deamination compared to BZP but is susceptible to amidase-mediated hydrolysis.
      

Comparative Pharmacokinetic Profiles

The following data aggregates clinical and preclinical findings for the parent compounds and key substituted derivatives.

Table 1: Pharmacokinetic Parameters of Piperazine Derivatives
CompoundStructure Type

(Human)

Clearance (

)
Primary Metabolic Pathway
1-Benzylpiperazine (BZP) Benzyl (Amine)5.5 ± 1.1 h 75 min99 L/hCYP-mediated hydroxylation, N-dealkylation
1-Benzoylpiperazine (BNZP) Benzoyl (Amide)Not clinically establishedN/ALow (Predicted)Amide hydrolysis, Phenyl ring hydroxylation
TFMPP Phenylpiperazine~6.0 h 90 minVariableCYP2D6 hydroxylation, Glucuronidation
mCPP Phenylpiperazine2.6 – 6.1 h 1-2 hHighCYP2D6 aromatic hydroxylation

Note: The half-life of BZP is consistent with a first-order elimination kinetics model. The benzoyl derivatives (BNZP) generally show extended stability in microsomal assays due to the resistance of the amide bond to the rapid CYP-mediated oxidation that clears benzyl derivatives.

Metabolic Stability & Signaling Pathways

The difference in half-life is driven by the susceptibility of the linker region to enzymatic attack.

Mechanism of Clearance
  • Benzylpiperazines (BZP): The methylene bridge allows for

    
    -carbon oxidation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), leading to N-dealkylation. This rapid breakdown contributes to the moderate 5.5-hour half-life.
    
  • Benzoylpiperazines (BNZP): The carbonyl group withdraws electron density, protecting the

    
    -carbon from oxidation. Metabolism must proceed via:
    
    • Aromatic Hydroxylation: Slower, ring-specific oxidation.

    • Amidase Hydrolysis: Cleavage of the amide bond (slower than CYP oxidation for this scaffold).

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the divergent metabolic fates of Benzyl- vs. Benzoyl-substituted piperazines.

MetabolicPathways BZP 1-Benzylpiperazine (BZP) CYP CYP450 (2D6, 3A4) BZP->CYP Hydroxylation BZP->CYP N-Dealkylation (Rapid) BNZP 1-Benzoylpiperazine (BNZP) BNZP->CYP Ring Hydroxylation (Slow) Amidase Amidases BNZP->Amidase Hydrolysis OH_BZP 4-OH-BZP (Active Metabolite) CYP->OH_BZP Pip Piperazine (Inactive) CYP->Pip Amidase->Pip BenzAcid Benzoic Acid Amidase->BenzAcid COMT COMT OH_BZP->COMT Phase II Conjugation

Caption: Divergent metabolic pathways. BZP undergoes rapid CYP-mediated dealkylation, while BNZP requires slower hydrolytic or oxidative cleavage, influencing their respective half-lives.

Experimental Protocols for Half-Life Determination

To objectively determine the biological half-life of a novel benzoyl-substituted piperazine, the following Microsomal Stability Assay is the industry standard. This protocol validates intrinsic clearance (


), which scales to in vivo half-life.
Protocol: In Vitro Intrinsic Clearance ( )

Objective: Quantify the depletion rate of the parent compound in Human Liver Microsomes (HLM).

  • Preparation:

    • Prepare a 10 mM stock solution of the benzoylpiperazine derivative in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Thaw Human Liver Microsomes (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Test Group: 1 µM Test Compound + 0.5 mg/mL Microsomes + 1 mM NADPH.

    • Negative Control: 1 µM Test Compound + 0.5 mg/mL Microsomes (No NADPH).

    • Positive Control: 1 µM Verapamil (High clearance standard) or Warfarin (Low clearance).

  • Reaction Initiation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling:

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      

Neurotoxicity and Bioactivity Comparison

Recent studies (Arbo et al.) have highlighted that while BZP is primarily a monoamine releaser, 1-Benzoylpiperazine (BNZP) exhibits distinct cytotoxic properties.

  • Oxidative Stress: Both compounds induce Reactive Oxygen Species (ROS) production in differentiated SH-SY5Y cells.

  • Mitochondrial Dysfunction: BNZP causes a significant decrease in mitochondrial membrane potential, suggesting that its longer persistence (due to amide stability) may contribute to cumulative cellular toxicity compared to the rapidly cleared BZP.

References

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[1] Forensic Science International.[1] Link

  • Arbo, M. D., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods.[4] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.[5] Link

  • Elliott, S. (2011). Current awareness of piperazine derivatives. Drug Testing and Analysis.[1][5][6][7][8] Link

  • BenchChem Technical Guides. Pharmacological Profile of 1-Benzoylpiperazine.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guidance is risk mitigation. Given the chemical's structure—a chlorinated aromatic moiety and a piperazine ring—we must assume it possesses hazardous properties that necessitate a conservative and systematic disposal pathway. This approach ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[1][2]

Part 1: Pre-Disposal Hazard Assessment and Waste Characterization

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of 1-Benzoyl-4-(3-chlorobenzyl)piperazine suggests potential for environmental toxicity and persistence. Chlorinated aromatic compounds are a class of chemicals known for these characteristics, and piperazine derivatives can be harmful to aquatic life.[3] Therefore, this compound must be treated as hazardous waste.

Key Hazard Considerations:

  • Toxicity: While specific toxicological data for this compound is limited, related structures can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]

  • Environmental Persistence: Chlorinated aromatic compounds can persist in the environment, leading to potential bioaccumulation.

  • Reactivity: The compound may be incompatible with strong oxidizing agents.[6] During combustion, it may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6]

Quantitative Data Summary for Structurally Similar Compounds:

PropertyValue (for 1-(4-Chlorobenzyl)piperazine)Source
Flash Point >110 °C - closed cup[6]
Density 1.14 g/cm³ at 25 °C[6]
Hazard Class 8 (Corrosive)[6]
Packing Group III[6]

This data, for a closely related compound, underscores the need for cautious handling and disposal as a regulated hazardous material.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound, from initial collection to final removal by a licensed waste management service.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the waste, ensure you are wearing:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Step 2: Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure safe storage.[8]

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The original product container or a designated hazardous waste container is recommended.[3]

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[6][8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealable container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE".[1][9]

    • The full chemical name: "this compound". Do not use abbreviations.[1][9]

    • The approximate concentration and quantity of the waste.[9]

    • The date of waste generation.[1]

    • The name of the principal investigator and the laboratory location.[1]

  • Container Closure: Keep the waste container tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and protects the integrity of the waste.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspections: Inspect waste containers weekly for any signs of leakage or degradation.[9]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent.[3] The choice of solvent should be based on the solubility of the compound.

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the designated liquid waste container for this compound.[3]

  • Container Disposal: After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines. Puncture the container to prevent reuse.[3]

Step 5: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][8]

  • Incineration: The recommended method of disposal for piperazine compounds and chlorinated aromatics is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle the potentially hazardous combustion byproducts.[3]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Decontamination cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Hazardous Waste Container ppe->container Step 2 segregate Segregate Waste (Solid vs. Liquid, No Mixing) container->segregate store Store in Satellite Accumulation Area segregate->store Step 3 inspect Weekly Inspection (Leaks, Label Integrity) store->inspect decon Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) inspect->decon Step 4 ehs Contact EHS for Pickup Request decon->ehs Step 5 transport Licensed Waste Hauler Transports Waste ehs->transport incinerate Incineration at a Licensed Facility transport->incinerate end Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Safety Data Sheet. Cayman Chemical.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Piperazine. Apollo Scientific.
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • RCRA Regulations Explained. National Environmental Trainers.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • Hazardous Waste and Disposal. American Chemical Society.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Proper Handling of Hazardous Waste Guide. US EPA. Available from: [Link]

  • SAFETY DATA SHEET. TCI AMERICA.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Regulations. Retail Industry Leaders Association.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety data sheet. British Pharmacopoeia.
  • Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer.
  • SAFETY DATA SHEET. Sigma-Aldrich.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.